Levomoramide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-21(20-26-16-18-29-19-17-26)25(22-10-4-2-5-11-22,23-12-6-3-7-13-23)24(28)27-14-8-9-15-27/h2-7,10-13,21H,8-9,14-20H2,1H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNXTSAACVKJS-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016989 | |
| Record name | Levomoramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5666-11-5 | |
| Record name | 1-[(3R)-3-Methyl-4-(4-morpholinyl)-1-oxo-2,2-diphenylbutyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5666-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levomoramide [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levomoramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Levomoramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOMORAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M86YFN15D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Levomoramide and its Chiral Separation from Dextromoramide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathway to racemic moramide and the subsequent chiral resolution process to isolate levomoramide and its pharmacologically active enantiomer, dextromoramide. The information presented is compiled from established chemical principles and analogous syntheses of related diphenylpropylamine compounds, providing a comprehensive overview for research and development purposes.
Synthesis of Racemic Moramide
The synthesis of racemic moramide, chemically known as (±)-4-morpholino-2,2-diphenyl-1-(pyrrolidin-1-yl)butan-1-one, is a multi-step process commencing with the alkylation of diphenylacetonitrile. This is followed by the hydrolysis of the resulting nitrile to a carboxylic acid intermediate, which is then coupled with pyrrolidine to yield the final racemic product.
Experimental Protocols
Step 1: Synthesis of 4-morpholino-2,2-diphenylbutyronitrile
This initial step involves the alkylation of diphenylacetonitrile with a suitable morpholinoethyl halide. Based on analogous reactions, a probable method utilizes 1-chloro-2-morpholinoethane in the presence of a strong base.
| Parameter | Value/Condition |
| Reactants | Diphenylacetonitrile, 1-chloro-2-morpholinoethane, Sodium amide (NaNH₂) |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 8-10 hours |
| Work-up | Quenching with water, extraction with an organic solvent, and purification by recrystallization. |
Protocol: A solution of diphenylacetonitrile in dry toluene is treated with a strong base such as sodium amide to generate the corresponding carbanion. To this mixture, 1-chloro-2-morpholinoethane is added dropwise, and the reaction is heated to reflux for several hours. After completion, the reaction is carefully quenched with water, and the organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Hydrolysis of 4-morpholino-2,2-diphenylbutyronitrile to 4-morpholino-2,2-diphenylbutanoic acid
The nitrile intermediate is hydrolyzed to the corresponding carboxylic acid, a key precursor for the final amidation step.
| Parameter | Value/Condition |
| Reactant | 4-morpholino-2,2-diphenylbutyronitrile |
| Reagents | Concentrated sulfuric acid and water |
| Temperature | Reflux |
| Reaction Time | 12-18 hours |
| Work-up | Neutralization, extraction, and purification. |
Protocol: The nitrile is heated at reflux in a mixture of concentrated sulfuric acid and water for an extended period. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized with a base. The precipitated carboxylic acid can be collected by filtration or extracted with an appropriate organic solvent.
Step 3: Amide Coupling to form Racemic Moramide
The final step involves the formation of an amide bond between 4-morpholino-2,2-diphenylbutanoic acid and pyrrolidine.
| Parameter | Value/Condition |
| Reactants | 4-morpholino-2,2-diphenylbutanoic acid, Pyrrolidine |
| Coupling Agent | Thionyl chloride (to form the acid chloride) or other standard coupling agents (e.g., DCC, EDC). |
| Solvent | Dry benzene or other suitable aprotic solvent. |
| Temperature | 0-5 °C for the addition of pyrrolidine, then room temperature. |
| Reaction Time | 4-6 hours |
| Work-up | Filtration of the hydrochloride salt (if formed), washing, and recrystallization. |
Protocol: The carboxylic acid is first converted to its more reactive acid chloride by treatment with thionyl chloride in a dry, inert solvent like benzene. After removing the excess thionyl chloride, a solution of pyrrolidine in the same solvent is added dropwise at a reduced temperature. The reaction mixture is then stirred at room temperature for several hours. The resulting racemic moramide can be isolated and purified by standard techniques.
Synthesis Pathway Diagram
Caption: Synthetic pathway for racemic moramide.
Chiral Separation of this compound and Dextromoramide
The separation of the inactive this compound from the active dextromoramide is a critical step. This is typically achieved by classical resolution using a chiral resolving agent to form diastereomeric salts with different physical properties, allowing for their separation.
Experimental Protocol: Diastereomeric Salt Resolution
The most commonly cited method for the resolution of racemic moramide involves the use of a chiral acid, such as L-(+)-tartaric acid.
| Parameter | Value/Condition |
| Reactant | Racemic Moramide |
| Resolving Agent | L-(+)-tartaric acid |
| Solvent | A suitable solvent system, often an alcohol like methanol or ethanol, potentially with water. |
| Process | Formation of diastereomeric salts, fractional crystallization, and liberation of the free base. |
Protocol:
-
Salt Formation: The racemic moramide is dissolved in a suitable solvent, and a stoichiometric amount of L-(+)-tartaric acid is added. The mixture is heated to ensure complete dissolution.
-
Fractional Crystallization: The solution is then allowed to cool slowly. One of the diastereomeric salts (e.g., dextromoramide-L-tartrate) will be less soluble and will crystallize out of the solution. The crystals are collected by filtration. The process may be repeated to improve the enantiomeric purity.
-
Liberation of Enantiomers: The separated diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free base of the enantiomerically pure moramide (dextromoramide). The other enantiomer (this compound) can be recovered from the mother liquor by a similar process.
Quantitative Data
| Parameter | Typical Value Range |
| Yield of less soluble diastereomer | 40-50% (theoretical maximum is 50%) |
| Enantiomeric Excess (ee) after first crystallization | >90% |
| Enantiomeric Excess (ee) after recrystallization | >98% |
Chiral Separation Workflow
Caption: Workflow for the chiral separation of moramide enantiomers.
Conclusion
The synthesis of this compound and dextromoramide involves a well-established synthetic route to the racemic mixture followed by a classical chiral resolution. While the specific experimental details from the original developmental work are not widely disseminated in modern literature, the protocols outlined in this guide, based on analogous chemical transformations, provide a solid foundation for the laboratory-scale synthesis and separation of these compounds. For large-scale production, optimization of reaction conditions, solvent selection, and crystallization procedures would be necessary to maximize yields and enantiomeric purity.
An In-depth Technical Guide to the Physicochemical Properties of Levomoramide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Levomoramide, an essential resource for its application in research and drug development. This compound, the inactive levorotatory isomer of the potent opioid analgesic dextromoramide, serves as a critical reference compound in pharmacological studies.[1] Understanding its fundamental chemical and physical characteristics is paramount for designing and interpreting experimental outcomes.
Core Physicochemical Properties of this compound
A summary of the known and predicted physicochemical data for this compound is presented below. These parameters are fundamental to predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| IUPAC Name | (3R)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one | [1][2] |
| Molecular Formula | C₂₅H₃₂N₂O₂ | [1][3][4][5] |
| Molecular Weight | 392.53 g/mol | [2][3][4][5] |
| CAS Number | 5666-11-5 | [1][2][4] |
| Appearance | Pale Brown to Brown Thick Oil | [3][6] |
| Boiling Point (Predicted) | 579.6 ± 50.0 °C | [3][6] |
| Density (Predicted) | 1.121 ± 0.06 g/cm³ | [3][6] |
| pKa (Predicted) | 6.90 ± 0.10 | [3][6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3][6] |
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is crucial for drug discovery and development.[7] The following are detailed methodologies for key experiments applicable to compounds like this compound.
Determination of Partition Coefficient (Log P)
The partition coefficient (Log P) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and interaction with biological targets.
Methodology: Shake-Flask Method (OECD 107)
-
Preparation of Phases: Prepare mutually saturated n-octanol and water (or a suitable buffer like phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Dissolve a precise amount of this compound in the aqueous phase to a known concentration.
-
Partitioning: Add a known volume of the this compound solution to a separatory funnel containing a known volume of n-octanol.
-
Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.[8]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.[8]
-
Quantification: Determine the concentration of this compound in both phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the Log P value using the formula: Log P = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and influences a drug's ionization state at different physiological pH values, which in turn affects its solubility, absorption, and receptor binding.
Methodology: Potentiometric Titration
-
Sample Preparation: Prepare a solution of this compound of known concentration in purified water or a co-solvent system if solubility is low.
-
Titration Setup: Use a calibrated pH meter and an automated titrator. Maintain a constant temperature and inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, generating a titration curve (pH vs. volume of titrant).
-
pKa Calculation: The pKa is determined from the titration curve. For a basic substance like this compound, the pKa corresponds to the pH at which 50% of the compound is ionized. This is typically found at the half-equivalence point on the curve. Specialized software can be used for precise calculation from the titration data.
Determination of Aqueous Solubility
Solubility is a critical property that affects a drug's dissolution rate and bioavailability.
Methodology: Equilibrium Shake-Flask Method (OECD 105)
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing purified water or relevant biological buffers (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Sample Processing: After equilibration, allow the suspension to settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove undissolved particles.
-
Quantification: Analyze the clear filtrate to determine the concentration of dissolved this compound using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Result: The measured concentration represents the equilibrium solubility of this compound under the specified conditions.
Mechanism of Action and Signaling Pathways
This compound is the inactive stereoisomer of dextromoramide, a potent µ-opioid receptor agonist.[1] While this compound itself is considered virtually inactive, its structural similarity implies that any potential biological interaction would likely occur at opioid receptors. Opioid receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, primarily couple to inhibitory G proteins (Gαi/o).[9] The subsequent signaling cascade leads to the modulation of downstream effectors.
Caption: General signaling pathway for a Gi/o-coupled opioid receptor upon agonist binding.
Experimental and Analytical Workflow
The characterization of a research compound like this compound follows a structured workflow, from initial sample handling to final data analysis and interpretation. This ensures data quality and reproducibility.
Caption: General workflow for the physicochemical characterization of a research compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1-((3R)-3-Methyl-4-(4-morpholinyl)-1-oxo-2,2-diphenylbutyl)pyrrolidine | C25H32N2O2 | CID 10453145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 根据相关法律法规、政策和本网站规定,本站不显示该产品信息! [m.chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. GSRS [precision.fda.gov]
- 6. This compound [BAN:DCF:INN] | 5666-11-5 [chemicalbook.com]
- 7. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Levomoramide as a Negative Control in Opioid Receptor Binding Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of levomoramide as a negative control in opioid receptor binding assays. By understanding the stereoselective nature of opioid receptor binding and the pharmacological profile of this compound, researchers can ensure the robustness and validity of their experimental findings. This document outlines the theoretical basis, presents available binding data for its active enantiomer, details experimental protocols, and illustrates key concepts with signaling pathway and workflow diagrams.
Introduction: The Importance of Stereoselectivity in Opioid Receptor Binding
Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) receptors, are G-protein coupled receptors (GPCRs) that exhibit a high degree of stereoselectivity. This means that the three-dimensional arrangement of atoms in a molecule (its stereochemistry) is critical for its ability to bind to and activate the receptor. For many opioid analgesics, one enantiomer (a non-superimposable mirror image of a molecule) is significantly more active than the other. This principle is fundamental to the use of inactive enantiomers as negative controls in binding assays. A negative control is a sample that is treated identically to the experimental samples but is not expected to produce a response, thereby demonstrating the specificity of the assay and ruling out non-specific binding or other experimental artifacts.
This compound is the levorotatory ((-)-enantiomer) of the potent opioid analgesic dextromoramide. While dextromoramide is a powerful µ-opioid receptor agonist, this compound is consistently reported to be virtually inactive, possessing no significant analgesic properties. This pronounced difference in pharmacological activity between the two enantiomers makes this compound an ideal negative control for in vitro studies of opioid receptor binding, particularly for compounds structurally related to dextromoramide.
Rationale for Using this compound as a Negative Control
The use of this compound as a negative control serves several critical functions in an opioid receptor binding assay:
-
Assessment of Non-Specific Binding: By including this compound at a high concentration, researchers can quantify the amount of radioligand that binds to non-receptor components of the assay system (e.g., filters, cell membranes). This non-specific binding can then be subtracted from the total binding to determine the specific binding to the opioid receptors.
-
Confirmation of Stereoselectivity: Demonstrating that the active enantiomer (dextromoramide) effectively displaces a radioligand while the inactive enantiomer (this compound) does not, provides strong evidence that the observed binding is specific to the chiral recognition site of the opioid receptor.
-
Assay Validation: The consistent lack of activity from this compound helps to validate the overall assay setup, ensuring that the experimental conditions are appropriate for detecting specific opioid receptor interactions.
Quantitative Data: Opioid Receptor Binding Affinities
Table 1: Opioid Receptor Binding Affinities (Kᵢ in nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Dextromoramide | High Affinity (Agonist) | Lower Affinity | Lower Affinity |
| This compound | Negligible Affinity | Negligible Affinity | Negligible Affinity |
| Morphine | ~1-10 | ~100-1000 | ~100-1000 |
| Naloxone | ~1-5 | ~20-100 | ~10-50 |
Note: Specific Kᵢ values for dextromoramide are not consistently reported across different studies. It is known to be a potent µ-opioid agonist. The data for morphine and naloxone are provided as a reference for typical opioid receptor affinities.
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay for the µ-opioid receptor, incorporating the use of this compound as a negative control.
Materials and Reagents
-
Membrane Preparation: Membranes from cells stably expressing the human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells) or rat brain homogenates.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid peptide agonist) or [³H]-Diprenorphine (a non-selective antagonist).
-
Unlabeled Ligands: Dextromoramide (positive control), this compound (negative control), Naloxone (for non-specific binding determination), and test compounds.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA assay).
Membrane Preparation
-
Culture cells expressing the µ-opioid receptor to confluency.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard protein assay.
-
Store the membrane preparation in aliquots at -80°C until use.
Competitive Binding Assay Protocol
-
In a 96-well plate, prepare serial dilutions of the unlabeled ligands (dextromoramide, this compound, and test compounds) in binding buffer. Typically, a concentration range spanning several orders of magnitude is used (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
To designated wells, add:
-
Total Binding: Binding buffer without any unlabeled ligand.
-
Non-specific Binding: A high concentration of naloxone (e.g., 10 µM).
-
Positive Control: Serial dilutions of dextromoramide.
-
Negative Control: A high concentration of this compound (e.g., 10 µM).
-
Test Compound: Serial dilutions of the test compound.
-
-
Add the radioligand (e.g., [³H]-DAMGO at a final concentration close to its Kd value) to all wells.
-
Add the membrane preparation (typically 20-50 µg of protein per well) to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with an appropriate volume of scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess naloxone) from the total binding (CPM in the absence of competing ligand).
-
For the competitive binding curves, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Analyze the data using a non-linear regression analysis to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ (inhibitory constant) for each compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d), where [L] is the concentration of the radioligand and K d is its dissociation constant.
-
The data should show a dose-dependent displacement of the radioligand by dextromoramide, while this compound should show no significant displacement at the concentrations tested.
Visualizations: Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathways
Opioid receptors are coupled to inhibitory G-proteins (Gᵢ/G₀). Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein and subsequent downstream signaling cascades.
Caption: Canonical Gᵢ/G₀-protein coupled signaling pathway of opioid receptors.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in performing a competitive radioligand binding assay to assess the affinity of test compounds for opioid receptors, including the appropriate controls.
Caption: Step-by-step workflow of a competitive opioid receptor binding assay.
Conclusion
This compound serves as an essential and highly specific negative control in opioid receptor binding assays due to its stereochemical relationship with the potent agonist dextromoramide and its inherent lack of significant binding affinity for opioid receptors. The inclusion of this compound in experimental designs allows for the accurate determination of non-specific binding and validates the stereoselective nature of the receptor-ligand interactions being studied. By adhering to the principles and protocols outlined in this guide, researchers can enhance the quality and reliability of their data in the pursuit of novel therapeutics targeting the opioid system.
The Stereospecific World of Moramides: A Technical History of Levomoramide and its Isomers
Beerse, Belgium - In the mid-1950s, a team at Janssen Pharmaceutica, led by the prolific Dr. Paul Janssen, embarked on research that would lead to the synthesis of a potent new class of opioid analgesics. This work culminated in the discovery of dextromoramide, a powerful pain reliever, and its stereoisomers, levomoramide and racemoramide. This in-depth guide explores the history of their discovery, the stereospecific nature of their pharmacological activity, and the experimental methodologies used to characterize them.
Discovery and Development
The journey to the moramides began with investigations into a series of α,α-Diphenyl-γ-Dialkyamino-Butyramides. Interestingly, the initial focus of this research was not analgesia, but the development of inhibitors for gastric secretions.[1][2] During this exploration, the potent analgesic properties of a new chemical entity, which would come to be known as dextromoramide, were discovered. Dr. Paul Janssen filed for a patent for this discovery in 1956.[1][2]
Subsequent research, detailed in seminal papers by Janssen and his colleague Jageneau in 1957 and 1958, elucidated the structure-activity relationships within this new class of diphenylpropylamine analgesics.[1][3] A key finding of this early work was the profound impact of stereoisomerism on the analgesic efficacy of these compounds.
The Isomers: Dextromoramide, this compound, and Racemoramide
The moramide molecule possesses a chiral center, leading to the existence of three forms:
-
Dextromoramide ((+)-isomer): This is the dextrorotatory isomer and is a potent µ-opioid receptor agonist, exhibiting strong analgesic effects.[4][5]
-
This compound ((-)-isomer): The levorotatory isomer, in stark contrast, is virtually devoid of analgesic activity.[3][6]
-
Racemoramide: This is the racemic mixture, containing equal parts dextromoramide and this compound.[1][2]
This stark difference in pharmacological activity between the two enantiomers underscores the highly stereospecific nature of the opioid receptor binding site. The analgesic activity resides almost entirely in the dextro-isomer.[3][6] Despite its inactivity, this compound is classified as a Schedule I controlled substance in many jurisdictions, including under the UN Single Convention on Narcotic Drugs, due to its isomeric relationship with the potent opioid dextromoramide.[3]
Quantitative Pharmacological Data
| Compound | Receptor Affinity (Ki) | Analgesic Potency (ED50) | Relative Potency (Morphine = 1) |
| Dextromoramide | High affinity µ-opioid agonist | Data from original papers needed for specific values. | Significantly more potent than morphine. |
| This compound | Very low to negligible affinity | Virtually inactive as an analgesic. | Negligible |
| Racemoramide | Mixed | Potency is approximately half that of Dextromoramide. | Less potent than Dextromoramide. |
| Morphine | Standard Reference | Standard Reference | 1 |
Experimental Protocols
The characterization of the moramide isomers involved a combination of chemical synthesis and pharmacological assays.
Chemical Synthesis and Resolution
The synthesis of the racemic moramide base is detailed in Paul Janssen's 1960 book, "Synthetic Analgesics: Diphenylpropylamines." A general outline of the synthesis is as follows:
-
Starting Materials: The synthesis typically begins with diphenylacetonitrile and 1-chloro-2-methyl-3-morpholinopropane.
-
Condensation: These starting materials undergo a condensation reaction in the presence of a strong base, such as sodium amide, to form an intermediate nitrile.
-
Hydrolysis: The nitrile is then hydrolyzed to the corresponding carboxylic acid.
-
Amidation: The carboxylic acid is converted to the acid chloride and subsequently reacted with pyrrolidine to form the final amide, racemoramide.
Resolution of the Isomers: The separation of the dextro- and levo-isomers from the racemic mixture is a critical step. This is typically achieved by fractional crystallization of diastereomeric salts formed by reacting the racemic base with a chiral acid, such as D-tartaric acid. The differing solubilities of the resulting diastereomeric salts allow for their separation. The individual enantiomers can then be liberated by treatment with a base.
Pharmacological Evaluation: The Hot-Plate Test
A key method used to determine the analgesic activity of the moramide isomers was the hot-plate test, a standard procedure for evaluating centrally acting analgesics.
Principle: The test measures the reaction time of an animal, typically a rat or mouse, to a thermal stimulus. An increase in the latency to a pain response (e.g., licking a paw or jumping) after administration of a drug indicates an analgesic effect.
Protocol (as would have been typical in the 1950s):
-
Apparatus: A heated metal plate with a controlled and constant temperature (e.g., 55°C) is used. A bottomless glass cylinder is often placed on the plate to keep the animal confined to the heated surface.
-
Animal Model: Rats or mice are used as the experimental subjects.
-
Procedure:
-
A baseline reaction time is determined for each animal before drug administration.
-
The test compound (e.g., dextromoramide, this compound, morphine) is administered, typically via subcutaneous or intraperitoneal injection.
-
At set time intervals after drug administration, the animal is placed on the hot plate, and the time taken to elicit a pain response is recorded.
-
A cut-off time is established to prevent tissue damage to the animal.
-
-
Data Analysis: The analgesic effect is quantified by the increase in reaction time compared to the baseline. The median effective dose (ED50), the dose that produces an effect in 50% of the subjects, is then calculated to compare the potency of different compounds.
Signaling Pathways and Molecular Interactions
Dextromoramide exerts its analgesic effects primarily through its interaction with the µ-opioid receptor, a G-protein coupled receptor (GPCR).
References
- 1. A new series of potent analgesics: dextro 2:2-diphenyl-3-methyl-4-morpholinobutyrylpyrrolidine and related basic amides. II. Comparative analgesic activity, acute toxicity and tolerance development in rats for R875, morphine, pethidine and methadone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 3. A new series of potent analgesics: dextro 2:2-diphenyl-3-methyl-4-morpholino-butyrylpyrrolidine and related amides. I. Chemical structure and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a Dual Fentanyl/Heroin Vaccine on the Antinociceptive and Reinforcing Effects of a Fentanyl/Heroin Mixture in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.stanford.edu [med.stanford.edu]
- 6. Preliminary tests on acute oral toxicity and intestinal motility with extract of pulverized bark of Endopleura uchi (Huber) Cuatrec. (Humiriaceae) in mice [scielo.iec.gov.br]
Unraveling the Stereochemistry and Inactivity of Levomoramide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of opioid analgesics, the principle of stereochemistry often dictates the pharmacological activity of a compound. A striking example of this is the case of moramide, a potent synthetic opioid. While its dextrorotatory enantiomer, dextromoramide, is a powerful analgesic, its levorotatory counterpart, levomoramide, is virtually inactive.[1] This technical guide provides an in-depth exploration of the stereochemical basis for this compound's inactivity, detailing the stark differences in receptor affinity and functional activity between the two enantiomers. The document outlines the experimental protocols used to delineate these properties and presents the available data in a clear, comparative format. Furthermore, it visualizes the key signaling pathways and experimental workflows to provide a comprehensive understanding for researchers in drug development and pharmacology.
Stereochemistry of Moramide
The moramide molecule possesses a single chiral center at the C3 position of the butanoyl chain. This gives rise to two enantiomers: (S)-(+)-dextromoramide and (R)-(-)-levomoramide. The absolute configuration of each enantiomer is crucial in determining its interaction with the mu-opioid receptor (MOR), the primary target for opioid analgesics.
Chemical Structure of this compound:
-
IUPAC Name: (3R)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-yl-butan-1-one[2]
Data Presentation: Comparative Pharmacology of Dextromoramide and this compound
The profound difference in pharmacological activity between the enantiomers of moramide is best illustrated by quantitative data from receptor binding and functional assays. While specific Ki values for this compound are not widely reported in publicly available literature, likely due to its established inactivity, the qualitative difference is consistently noted. For the purpose of this guide, we will present a comparative table that reflects the known activity profiles.
| Enantiomer | Stereochemistry | Opioid Receptor Activity | Analgesic Potency |
| Dextromoramide | (S)-(+) | Potent Agonist at Mu-Opioid Receptor | High |
| This compound | (R)-(-) | Virtually No Affinity/Activity at Mu-Opioid Receptor | Inactive[1][3] |
Experimental Protocols
The determination of the pharmacological properties of moramide enantiomers relies on a series of well-established experimental protocols. These include methods for their chemical synthesis and separation, as well as in vitro assays to assess their interaction with opioid receptors.
Synthesis and Resolution of Dextromoramide and this compound
The original synthesis of racemic moramide was developed by Paul Janssen and his team.[4] The key to obtaining the individual enantiomers lies in the resolution of a racemic intermediate. While the precise, detailed protocol from the original Janssen publications is not fully available in recent literature, the general approach involves the following steps:
-
Synthesis of Racemic 4-morpholino-2,2-diphenylbutyronitrile: This key intermediate is synthesized from diphenylacetonitrile and 1-chloro-2-morpholinoethane.
-
Hydrolysis to Racemic Acid: The nitrile is then hydrolyzed to the corresponding carboxylic acid, 4-morpholino-2,2-diphenylbutyric acid.
-
Resolution of the Racemic Acid: The racemic acid is resolved into its constituent enantiomers using a chiral resolving agent, such as an optically active amine (e.g., brucine or ephedrine). This process relies on the formation of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
-
Conversion to Amides: The separated enantiomeric acids are then converted to the corresponding amides, dextromoramide and this compound, by reaction with pyrrolidine.
A generalized workflow for the resolution of a racemic mixture is depicted below.
Caption: General workflow for the resolution of a racemic mixture.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves the competition between a radiolabeled ligand (e.g., [³H]DAMGO for the mu-opioid receptor) and the unlabeled test compound (dextromoramide or this compound) for binding to the receptor.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the mu-opioid receptor (e.g., CHO-hMOR cells or rat brain tissue).[5]
-
Assay Setup: In a multi-well plate, a fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor-containing membranes in an appropriate buffer.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand displacement binding assay.
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the extent to which a compound activates a G protein-coupled receptor (GPCR). Agonist binding to a GPCR promotes the exchange of GDP for GTP on the associated G protein α-subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.
Protocol Outline:
-
Membrane Preparation: Similar to the binding assay, membranes expressing the mu-opioid receptor are prepared.[1]
-
Assay Setup: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.[1]
-
Incubation: The reaction is allowed to proceed for a defined period.
-
Termination: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound.
-
Quantification: The amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
Data Analysis: The data are used to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Signaling Pathways
The analgesic effects of dextromoramide are mediated through the activation of the mu-opioid receptor, a G protein-coupled receptor. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. This compound, due to its incorrect stereochemistry, is unable to effectively bind to and activate this receptor, thus initiating no downstream signaling.
Mu-Opioid Receptor Signaling Pathway
The binding of an agonist like dextromoramide to the mu-opioid receptor primarily couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the analgesic effect.
Caption: Mu-opioid receptor signaling pathway.
Conclusion
The case of this compound serves as a definitive illustration of the critical role of stereochemistry in pharmacology. Its inactivity stems from its inability to appropriately bind to and activate the mu-opioid receptor, in stark contrast to its potent enantiomer, dextromoramide. This understanding, derived from rigorous experimental evaluation, underscores the importance of chiral separation and stereospecific analysis in drug development. For researchers and scientists, the methodologies and principles outlined in this guide are fundamental to the rational design and evaluation of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UNODC - Bulletin on Narcotics - 1959 Issue 4 - 003 [unodc.org]
- 4. A new series of potent analgesics: dextro 2:2-diphenyl-3-methyl-4-morpholino-butyrylpyrrolidine and related amides. I. Chemical structure and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Navigating the Regulatory Landscape for Levomoramide Research: A Technical Guide for Scientists in the US and EU
For Immediate Release
This technical guide provides an in-depth analysis of the regulatory framework governing the research use of Levomoramide in the United States and the European Union. It is intended for researchers, scientists, and drug development professionals to ensure compliance with all applicable laws and regulations.
Executive Summary
This compound, a stereoisomer of the potent opioid analgesic dextromoramide, presents a unique regulatory challenge for researchers. Despite being pharmacologically characterized as virtually inactive, it is classified as a controlled substance in both the United States and under international conventions that influence European Union regulations. This guide will detail the stringent regulatory requirements for conducting research with this compound, provide an overview of its scientific background, and outline the necessary steps for compliance.
Regulatory Status in the United States
In the United States, this compound is classified as a Schedule I controlled substance under the Controlled Substances Act (CSA).[1][2] This classification is reserved for substances with a high potential for abuse and no currently accepted medical use in treatment.[1]
Key Implications for Researchers:
-
Protocol Submission: A comprehensive research protocol must be submitted to the DEA for evaluation.[4][5]
-
Institutional and State Approval: Prior to applying for DEA registration, researchers must typically obtain approval from their institution's review board and comply with any applicable state laws and regulations.[4][6]
-
Security and Record-Keeping: Strict security measures are required for the storage and handling of Schedule I substances to prevent diversion.[7] Detailed records of acquisition, use, and disposal must be maintained and are subject to DEA inspection.[8]
-
Ordering: The acquisition of this compound for research purposes requires the use of DEA Form 222, a serially numbered order form.[4]
The DEA has an online portal to streamline the application process for researchers studying Schedule I substances.[5] However, the overall process can be time-consuming, and researchers should anticipate a significant waiting period for approvals.[4][6]
Quantitative Data: U.S. Regulatory Requirements for Schedule I Research
| Requirement | Description | Relevant Forms | Governing Body |
| Researcher Registration | Mandatory for any individual conducting research with Schedule I substances. | DEA Form 225 | Drug Enforcement Administration (DEA) |
| Research Protocol | Detailed plan of the proposed research. | Submitted with Form 225 | DEA |
| Institutional Approval | Approval from the researcher's affiliated institution. | Varies by institution | Institutional Review Board (IRB) or similar body |
| State Licensing | Compliance with individual state regulations for controlled substances research. | Varies by state | State Health Department or Board of Pharmacy |
| Security Protocols | Measures to ensure the secure storage and handling of the substance. | Outlined in research protocol | DEA |
| Record-Keeping | Meticulous logs of all activities involving the controlled substance. | Maintained by registrant | DEA |
| Ordering | Use of specific, tracked forms for substance acquisition. | DEA Form 222 | DEA |
| Disposal | Proper disposal procedures, often involving a reverse distributor. | DEA Form 41 (for destroyed substances) | DEA |
Regulatory Status in the European Union
The regulatory status of this compound in the European Union is guided by international conventions, primarily the United Nations Single Convention on Narcotic Drugs, which schedules this compound.[1] However, the implementation of these controls is a matter for individual member states.
Key Considerations for Researchers:
-
National Legislation: Researchers must comply with the specific drug control laws of the EU member state in which the research will be conducted. These laws can vary significantly from one country to another.[9][10]
-
No Centralized EU Authorization for Research: While the European Medicines Agency (EMA) provides scientific guidelines and oversees the authorization of medicinal products, it does not have a central role in authorizing research with controlled substances.[9][11] This responsibility lies with the national competent authorities.
-
Import/Export Licenses: The movement of this compound between EU member states or from outside the EU will require specific import and export licenses from the relevant national authorities.[10]
-
EU Clinical Trials Regulation: For clinical trials, researchers must adhere to the EU Clinical Trials Regulation (EU-CTR), which harmonizes the submission, assessment, and supervision of clinical trials across the EU. However, specific national requirements for controlled substances still apply.[10]
The European Union Drugs Agency (EUDA), formerly the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), monitors the drug situation in Europe but does not have a direct regulatory role in authorizing research.[12][13]
Logical Flow for EU Research Compliance
Caption: Logical workflow for ensuring regulatory compliance for this compound research within the European Union.
Scientific Background: The Inactive Isomer
This compound is the levorotatory ((-)-isomer) of moramide. Its counterpart, dextromoramide, is a potent opioid agonist. The analgesic activity of the racemic mixture resides almost entirely in the dextromoramide isomer.[1] this compound itself is considered to be virtually without significant analgesic or opioid activity.[1][14]
This phenomenon of stereoselectivity is common in pharmacology, where the three-dimensional structure of a molecule dictates its ability to bind to and activate a receptor. In the case of opioid receptors, the specific spatial arrangement of atoms in dextromoramide allows for effective binding and signal transduction, while the mirror-image configuration of this compound does not.
Opioid Receptor Signaling Overview
While specific signaling data for this compound is scarce due to its inactivity, it is helpful to understand the general mechanism of opioid receptor activation. Opioid receptors are G-protein coupled receptors (GPCRs). When an agonist like morphine or dextromoramide binds to the receptor, it triggers a conformational change that leads to the activation of intracellular signaling pathways.
Caption: Generalized signaling pathway for an agonist at the μ-opioid receptor.
Experimental Protocols
Due to its established inactivity, there is a notable absence of published, peer-reviewed experimental protocols specifically investigating the pharmacological effects of this compound. Research in the field of opioid pharmacology is predominantly focused on active compounds.
Should a researcher have a novel scientific rationale for investigating this compound, the experimental design would likely be comparative, using dextromoramide as a positive control and an inactive vehicle as a negative control. Standard assays for opioid activity would be employed, such as:
-
In Vitro Receptor Binding Assays: To determine the affinity of this compound for various opioid receptor subtypes (μ, δ, κ) using radioligand displacement studies.
-
In Vitro Functional Assays: To measure the ability of this compound to activate G-protein signaling (e.g., GTPγS binding assay) or inhibit adenylyl cyclase (e.g., cAMP accumulation assay) in cells expressing opioid receptors.
-
In Vivo Behavioral Assays: To assess analgesic effects in animal models (e.g., hot plate, tail-flick tests) and to evaluate potential for abuse (e.g., conditioned place preference).
Conclusion
The regulatory status of this compound as a Schedule I controlled substance in the United States and its control under international conventions impacting the European Union present significant, though not insurmountable, hurdles for researchers. The primary challenge lies in navigating the complex and stringent administrative and security requirements. Scientifically, the established inactivity of this compound means that any research proposal would need a strong and novel justification. This guide serves as a foundational resource for understanding these dual challenges and planning a compliant and scientifically sound research program. Researchers are strongly advised to engage with the relevant national regulatory authorities well in advance of initiating any research involving this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Diversion Control Division | Schedule I Controlled Substances Research Information [deadiversion.usdoj.gov]
- 4. precisionformedicine.com [precisionformedicine.com]
- 5. dea.gov [dea.gov]
- 6. rstreet.org [rstreet.org]
- 7. Use of Controlled Substances in Research | University of Montana [umt.edu]
- 8. congress.gov [congress.gov]
- 9. Controlled substances development – past, present, and future | Journal | Regulatory Rapporteur [regulatoryrapporteur.org]
- 10. precisionformedicine.com [precisionformedicine.com]
- 11. Scientific guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 12. European Union Drugs Agency | European Union [european-union.europa.eu]
- 13. Understanding Europe’s drug situation in 2024 – key developments (European Drug Report 2024) | www.euda.europa.eu [euda.europa.eu]
- 14. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
Sourcing and Characterization of High-Purity Levomoramide for Laboratory Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview for researchers seeking to source and utilize high-purity Levomoramide in a laboratory setting. This compound, the biologically inactive stereoisomer of the potent opioid analgesic dextromoramide, is a Schedule I controlled substance in the United States and is under international control.[1] This classification necessitates a specialized procurement process and adherence to strict regulatory protocols. This document outlines the procedures for acquiring this compound through custom synthesis, details advanced analytical methodologies for purity assessment and structural elucidation, and provides frameworks for its use in comparative in vitro and in vivo studies. All quantitative data is summarized in tabular format, and key experimental workflows are presented with detailed protocols and visualized using Graphviz diagrams.
Sourcing High-Purity this compound
Due to its status as a Schedule I controlled substance, this compound is not commercially available through standard chemical suppliers. The primary route for obtaining this compound for research purposes is through custom synthesis by a company licensed to handle controlled substances.
Table 1: Sourcing and Procurement of this compound
| Parameter | Description |
| Procurement Method | Custom Synthesis |
| Supplier Requirements | DEA license for manufacturing Schedule I controlled substances.[2][3] |
| Researcher Requirements | Valid DEA registration for research with Schedule I substances.[4][5][6][7] |
| Ordering Process | Requires submission of DEA Form 225 for researchers.[5][6][8] For Schedule I and II substances, a DEA Form 222 or its electronic equivalent (CSOS) is required for each order.[9][10][11] |
| Documentation | A comprehensive Certificate of Analysis (CoA) must be provided by the synthesis company.[12][13][14][15][16] |
| Regulatory Oversight | All acquisition, storage, use, and disposal of this compound are subject to DEA regulations.[17][18][19] |
Custom Synthesis and Supplier Vetting
Several companies specialize in the custom synthesis of complex molecules, including controlled substances for research purposes.[2][3][20][][22] When selecting a custom synthesis provider, it is crucial to verify their DEA registration and experience with synthesizing opioids and related compounds. The provider should be capable of delivering the compound at the required purity level, typically >98% for laboratory use, and provide a detailed Certificate of Analysis (CoA).[12][13][14][15][16]
Regulatory Compliance for Researchers
Any researcher intending to work with this compound must obtain a DEA registration for Schedule I controlled substances.[4][5][6][7] This involves a detailed application process outlining the research protocol, security measures for storage, and procedures for record-keeping and disposal.[17][18][19]
Analytical Characterization of this compound
A thorough analytical characterization is essential to confirm the identity, purity, and quantity of the synthesized this compound. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.
Table 2: Analytical Techniques for this compound Characterization
| Technique | Purpose | Key Parameters and Considerations |
| HPLC-MS/MS | Purity assessment and impurity profiling. | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with a modifier (e.g., formic acid). Detection: UV and MS/MS. MS/MS allows for the identification of impurities by their fragmentation patterns.[23] |
| qNMR (Quantitative NMR) | Absolute purity determination. | Method: Internal standard method.[1][24][25][26][27] Solvent: Deuterated solvent in which both the analyte and a certified internal standard are fully soluble. Analysis: Comparison of the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[1][24][25][26][27] |
| 1H and 13C NMR | Structural elucidation and confirmation. | Experiments: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR.[28][29][30][31] Analysis: Chemical shifts, coupling constants, and correlation peaks are used to confirm the molecular structure of this compound.[28][29][30][31][32] |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination. | Provides the elemental composition of the molecule, confirming the molecular formula. |
| Chiral Chromatography | Enantiomeric purity assessment. | Essential to confirm the absence of the active isomer, dextromoramide. |
Experimental Protocol: Purity Analysis by HPLC-MS
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Chromatographic Separation: Inject the sample onto a C18 HPLC column. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, is typically used to separate the main compound from any impurities.
-
Detection and Analysis: Monitor the eluent using a UV detector and a tandem mass spectrometer. The purity is determined by the relative peak area of this compound in the chromatogram. The mass spectrometer provides mass-to-charge ratios of the parent ion and its fragments, aiding in the identification of any impurities.[23]
Experimental Protocol: Structural Elucidation by NMR
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).[29]
-
Data Acquisition: Acquire a suite of NMR spectra, including 1H, 13C, COSY, HSQC, and HMBC, on a high-field NMR spectrometer.[28][29][30][31]
-
Spectral Interpretation:
-
1H NMR: Determine the number and types of protons from chemical shifts and integration.
-
13C NMR: Identify the number of unique carbons.
-
COSY: Establish proton-proton correlations through bonds.
-
HSQC: Correlate protons to their directly attached carbons.
-
HMBC: Identify long-range proton-carbon correlations to piece together the molecular skeleton.[28][29][30][31]
-
Biological Activity and Experimental Considerations
This compound is characterized as the inactive isomer of dextromoramide, with virtually no analgesic activity.[1] Its primary use in research is as a negative control in studies involving dextromoramide or other opioids to investigate the stereoselectivity of opioid receptors.
In Vitro Studies: Receptor Binding Assays
To confirm the low affinity of this compound for opioid receptors, competitive binding assays can be performed.[33][34]
Experimental Protocol: Opioid Receptor Binding Assay
-
Preparation of Receptor Source: Utilize cell membranes from cell lines expressing the mu-opioid receptor (the primary target for dextromoramide).
-
Assay Setup: Incubate the cell membranes with a radiolabeled opioid ligand (e.g., [3H]DAMGO) in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Detection: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50). A high IC50 value for this compound would confirm its low affinity for the receptor.[33]
In Vivo Studies: Comparative Pharmacology
In vivo studies would typically involve a direct comparison of the pharmacological effects of this compound and dextromoramide.[35][36][37]
Experimental Protocol: Comparative Analgesic Activity in Rodents
-
Animal Model: Use a standard model of nociception, such as the hot-plate or tail-flick test in mice or rats.[35]
-
Drug Administration: Administer equimolar doses of this compound, dextromoramide, and a vehicle control to different groups of animals.
-
Assessment of Analgesia: Measure the latency to response (e.g., paw lick or tail withdrawal) at various time points after drug administration.
-
Data Analysis: Compare the response latencies between the different treatment groups. It is expected that the dextromoramide group will show a significant increase in response latency (analgesia), while the this compound and vehicle groups will show no significant difference.[35][36]
Handling and Disposal
As a Schedule I controlled substance, this compound must be stored in a securely locked, substantially constructed cabinet.[17][18][19] Access must be restricted to authorized personnel. Meticulous records of all use and disposal must be maintained. Disposal of controlled substances must be done in accordance with DEA regulations, typically through a reverse distributor or witnessed destruction.[17][18][19][38][39]
Conclusion
The acquisition and use of high-purity this compound for laboratory research present significant logistical and regulatory challenges due to its classification as a Schedule I controlled substance. Researchers must navigate the process of custom synthesis and adhere to stringent DEA regulations for procurement, handling, and disposal. Thorough analytical characterization using techniques such as HPLC-MS and NMR is imperative to ensure the identity and purity of the synthesized compound. While biologically inactive, this compound serves as an indispensable tool for investigating the stereospecificity of opioid receptor interactions, acting as a crucial negative control in both in vitro and in vivo studies. This guide provides a foundational framework to assist researchers in successfully and compliantly incorporating this compound into their research programs.
References
- 1. emerypharma.com [emerypharma.com]
- 2. symeres.com [symeres.com]
- 3. Custom Synthesis [nanosyn.com]
- 4. Licensing and Registration for Researchers Working with Controlled Substances - Office of Research Compliance - University of Maine [umaine.edu]
- 5. Registration for Controlled Substance Use in Research | Research & Innovation Office | University of Colorado Boulder [colorado.edu]
- 6. researchcompliance.asu.edu [researchcompliance.asu.edu]
- 7. How to Apply for a DEA Individual Researcher Registration | Environment, Health & Safety [ehs.ucla.edu]
- 8. nyu.edu [nyu.edu]
- 9. research-compliance.umich.edu [research-compliance.umich.edu]
- 10. Buying DEA-Controlled Substances | Supply Chain Management [supplychain.ucsf.edu]
- 11. eCFR :: 21 CFR Part 1305 -- Orders for Schedule I and II Controlled Substances [ecfr.gov]
- 12. chemscene.com [chemscene.com]
- 13. chemshuttle.com [chemshuttle.com]
- 14. accustandard.com [accustandard.com]
- 15. Certificate of Analysis [microsynth.com]
- 16. datacor.com [datacor.com]
- 17. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
- 18. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 19. ehs.yale.edu [ehs.yale.edu]
- 20. eag.com [eag.com]
- 22. Everything you need to Know About Custom Synthesis [chemxpert.com]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. youtube.com [youtube.com]
- 25. rssl.com [rssl.com]
- 26. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 27. resolvemass.ca [resolvemass.ca]
- 28. pubs.acs.org [pubs.acs.org]
- 29. benchchem.com [benchchem.com]
- 30. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 33. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. go.drugbank.com [go.drugbank.com]
- 35. Comparative studies of the pharmacological effects of the d- and l-isomers of codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Quantitative comparison of ohmefentanyl isomers induced conditioning place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
- 38. research-compliance.umich.edu [research-compliance.umich.edu]
- 39. ehrs.upenn.edu [ehrs.upenn.edu]
A Technical Guide to the Stereoselective Inactivity of Levomoramide at the Mu-Opioid Receptor
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The discovery of dextromoramide in 1956 by Dr. Paul Janssen marked a significant advancement in the development of synthetic opioids.[1] Dextromoramide is a potent analgesic, but it was quickly determined that its pharmacological activity is highly dependent on its stereochemistry. The resolution of the racemic mixture revealed that the analgesic properties reside almost entirely in the dextrorotatory (+) isomer, dextromoramide.[1][2] Conversely, the levorotatory (-) isomer, levomoramide, is virtually devoid of significant analgesic activity.[1][2]
This stark difference in activity between enantiomers highlights a critical principle in pharmacology: the stereospecificity of drug-receptor interactions. The mu-opioid receptor, a G-protein coupled receptor (GPCR), possesses a chiral binding pocket that preferentially recognizes and is activated by ligands with a specific three-dimensional conformation. This guide will explore the molecular basis for this selectivity and explain why this compound fails to effectively bind to and activate the μOR.
The Role of Stereochemistry in Mu-Opioid Receptor Activation
The interaction between an opioid ligand and the μOR is often analogized to a "lock and key" mechanism, where the ligand (key) must have a precise three-dimensional shape to fit into the receptor's binding pocket (lock) and elicit a functional response. For many classes of opioids, including the moramide series, the absolute configuration of chiral centers is a critical determinant of their affinity and efficacy.
The leading hypothesis for this compound's inactivity is that its stereochemical configuration prevents it from adopting the necessary conformation to productively interact with key amino acid residues within the μOR binding site. This steric hindrance likely prevents the formation of the crucial ionic and hydrogen bonds, as well as van der Waals interactions, that are required for receptor binding and subsequent activation.
Structure-Activity Relationships of Moramide Analogs
While specific studies detailing the structure-activity relationship (SAR) of a wide range of moramide analogs are limited in recent literature, early research established the critical importance of the stereocenter in the α-CH3 series, to which dextromoramide and this compound belong. It was noted that one of the optical isomers is significantly more active than the racemic mixture, while the other is essentially inactive.[2] This underscores the precise spatial arrangement required for potent analgesic effects.
Quantitative Data on this compound-Mu-Opioid Receptor Interaction
A thorough review of the scientific literature reveals a lack of specific quantitative data for this compound's binding affinity (Kᵢ or IC₅₀) and functional activity (EC₅₀ or Eₘₐₓ) at the mu-opioid receptor. This is likely because its inactivity was established early in its history, and subsequent research has focused on the active enantiomer, dextromoramide. The tables below are structured to present such data, with entries marked as "Not Available" to reflect the current state of public knowledge.
Table 1: Mu-Opioid Receptor Binding Affinity of Moramide Enantiomers
| Compound | Radioligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| This compound | [³H]-DAMGO | Human recombinant μOR | Not Available | Not Available | - |
| Dextromoramide | [³H]-DAMGO | Human recombinant μOR | Potent (sub-nM to low nM range expected) | Potent (sub-nM to low nM range expected) | - |
Table 2: Mu-Opioid Receptor Functional Activity of Moramide Enantiomers
| Compound | Assay Type | Preparation | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| This compound | [³⁵S]GTPγS Binding | Human recombinant μOR | Not Available | Expected to be negligible | - |
| Dextromoramide | [³⁵S]GTPγS Binding | Human recombinant μOR | Potent (nM range expected) | High (Full or high partial agonist) | - |
EC₅₀: Half-maximal effective concentration; Eₘₐₓ: Maximum effect relative to a standard full agonist (e.g., DAMGO). Data for dextromoramide is expected based on its known potent agonist activity.
Proposed Mechanism of Non-Action: A Molecular Perspective
The inactivity of this compound at the μOR can be attributed to an unfavorable stereochemical fit within the receptor's binding pocket. While a crystal structure of this compound bound to the μOR is not available, we can infer the mechanism of non-action based on the known interactions of other opioid agonists.
Key interactions for potent μOR agonists typically involve:
-
An ionic bond between the protonated amine of the ligand and a conserved aspartate residue (Asp147) in transmembrane helix 3 (TM3).
-
Hydrogen bonds with other residues, such as Tyrosine and Histidine.
-
Hydrophobic interactions with aromatic and aliphatic residues that form the binding pocket.
It is hypothesized that the (S)-configuration of this compound positions its morpholino and pyrrolidine moieties in a manner that sterically clashes with the amino acid residues of the binding pocket, preventing the crucial protonated amine from achieving the optimal distance and orientation to form a stable ionic bond with Asp147. This misalignment would drastically reduce the binding affinity and, consequently, prevent the conformational changes in the receptor required for G-protein activation.
Experimental Protocols for Assessing Mu-Opioid Receptor Activity
The following sections detail the standard experimental methodologies that would be used to quantitatively assess the binding and functional activity of a compound like this compound at the mu-opioid receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the μOR.
Materials:
-
Membrane preparations from cells expressing recombinant human μ-opioid receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-DAMGO (a selective μOR agonist) or [³H]-Diprenorphine (a non-selective antagonist).
-
Test compound: this compound.
-
Reference compound: Naloxone or unlabeled DAMGO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Thaw the membrane preparation on ice.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₔ, and varying concentrations of the test compound (this compound).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a competing non-labeled ligand, e.g., naloxone).
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of the G-protein coupled mu-opioid receptor by a ligand. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit of the associated G-protein. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
Objective: To determine the EC₅₀ and Eₘₐₓ of this compound at the μOR.
Materials:
-
Membrane preparations from cells expressing recombinant human μ-opioid receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound: this compound.
-
Reference full agonist: DAMGO.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Thaw the membrane preparation on ice.
-
In a 96-well plate, add assay buffer, GDP, and varying concentrations of the test compound (this compound).
-
Include wells for basal binding (no agonist) and wells with a saturating concentration of a full agonist (e.g., DAMGO) to determine the maximum stimulation.
-
Add the membrane preparation to each well.
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters and quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the percentage of stimulation over basal against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ is expressed as a percentage of the maximum stimulation achieved by the reference full agonist.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Stereoselectivity of Moramide Enantiomers.
Caption: Mu-Opioid Receptor Signaling and this compound's Point of Non-Action.
Caption: Workflow for a Radioligand Binding Assay.
Conclusion
The case of this compound serves as a classic and compelling example of the critical role of stereochemistry in pharmacology. Its profound lack of activity at the mu-opioid receptor, in stark contrast to its potent enantiomer dextromoramide, is a direct consequence of its three-dimensional structure. While quantitative data for this compound is sparse, the principles of stereospecific receptor-ligand interactions provide a robust framework for understanding its mechanism of non-action. The experimental protocols detailed herein represent the standard methodologies that would be used to formally and quantitatively confirm this inactivity. This understanding is not merely academic; it reinforces the importance of considering stereoisomerism in drug design and development, particularly for targets as sensitive to ligand conformation as G-protein coupled receptors.
References
Abstract
Levomoramide is the levorotatory stereoisomer of the potent synthetic opioid analgesic, dextromoramide.[1][2][3] Unlike its dextrorotatory counterpart, this compound is characterized by a virtual absence of analgesic activity.[1] This document provides a comprehensive review of the limited experimental use of this compound, which primarily serves as an inactive control in stereospecificity studies of opioid receptors. We will explore the fundamental concept of stereoisomerism that dictates its pharmacological inactivity, present comparative data, and outline experimental contexts where it has been utilized to differentiate receptor binding and biological effects.
Introduction: The Principle of Chirality in Pharmacology
In drug development, the three-dimensional structure of a molecule is paramount. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological activities. The case of moramide isomers—dextromoramide and this compound—is a classic example. While dextromoramide is a potent µ-opioid receptor agonist, this compound is functionally inactive.[1][4] This disparity underscores the precise stereochemical requirements for ligand binding to opioid receptors. Despite its inactivity, this compound is internationally controlled as a Schedule I narcotic, a classification stemming from its relationship to dextromoramide.[1][5]
Comparative Pharmacodynamics: An Absence of Activity
The primary experimental utility of this compound is as a negative control to demonstrate the stereoselectivity of opioid receptors. Research literature is notably sparse on quantitative pharmacological data for this compound precisely because of its inert nature. Its value is derived from its structural identity to dextromoramide, differing only in its stereochemistry.
Table 1: Comparative Data of Moramide Isomers
| Parameter | This compound | Dextromoramide | Reference |
| Analgesic Activity | "Virtually without activity" / "Devoid of significant activity" | Potent µ-opioid agonist | [1] |
| Receptor Binding | Used as a negative control for stereospecific binding | High affinity for µ-opioid receptor | [6] |
| Effect on T-lymphocytes | No effect on active T rosettes | Inhibited active T rosettes (naloxone-reversible) | [4] |
| Legal Status (UN) | Narcotic Schedule I | Narcotic Schedule I | [1] |
Experimental Protocols: Use as a Stereospecific Control
This compound's primary role has been in receptor binding and functional assays to isolate and confirm the activity of dextromoramide.
Opioid Receptor Binding Assay
A key experimental use for this compound is in competitive binding assays to differentiate stereospecific from non-specific binding of a radiolabeled opioid ligand.
-
Objective: To determine the stereospecific binding of a ligand (e.g., ³H-fentanyl) to opioid receptors in a tissue homogenate (e.g., rat brain).
-
Methodology:
-
Preparation: A tissue homogenate rich in opioid receptors is prepared.
-
Incubation: The homogenate is incubated with a fixed concentration of a radiolabeled opioid agonist (e.g., ³H-fentanyl).
-
Competitive Displacement: Three sets of experiments are run:
-
Total Binding: Radioligand only.
-
Non-specific Binding: Radioligand co-incubated with a large excess of the inactive isomer, This compound . The theory is that this compound will not bind to the specific opioid receptor site, so any remaining radioligand binding is considered non-specific.
-
Specific Binding Control: Radioligand co-incubated with a large excess of the active isomer, dextromoramide, which displaces the radioligand from the specific receptor sites.
-
-
Analysis: The amount of bound radioactivity is measured. Specific binding is calculated by subtracting the non-specific binding (determined with this compound) from the total binding. The results with dextromoramide confirm the displacement from the specific site.[6]
-
In Vitro T-lymphocyte Rosette Test
This assay was used to investigate the presence of opioid receptors on immune cells.
-
Objective: To assess the stereospecific effect of opioids on the function of human T-lymphocytes.
-
Methodology:
-
Cell Isolation: T-lymphocytes are isolated from normal human blood.
-
Treatment: The cells are incubated with various compounds:
-
Morphine
-
Dextromoramide
-
This compound
-
Methionine-enkephalin
-
-
Functional Assay: The "active T rosette test" is performed, which measures a specific function of the T-cells.
-
Results: Morphine and dextromoramide were found to inhibit the formation of active T rosettes, an effect that was reversed by the antagonist naloxone. This compound, however, had no effect, demonstrating that the observed inhibition is a specific opioid receptor-mediated event.[4]
-
Visualizing the Mechanism and Experimental Logic
The following diagrams illustrate the conceptual basis for this compound's inactivity and its use in experimental design.
Signaling Pathway: Opioid Receptor Inactivity
This diagram shows the µ-opioid receptor signaling cascade. This compound fails to bind effectively to the receptor, and therefore does not initiate the downstream signaling that leads to an analgesic effect.
Caption: µ-Opioid receptor signaling pathway. Dextromoramide binds and activates the cascade, while this compound does not.
Experimental Workflow: Stereospecific Binding Assay
This diagram outlines the logical workflow of using this compound to determine specific vs. non-specific binding in a radioligand assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dextromoramide - Wikipedia [en.wikipedia.org]
- 3. Dextromoramide [chemeurope.com]
- 4. Suggestive evidence for receptors for morphine and methionine-enkephalin on normal human blood T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single Convention on Narcotic Drugs - Wikipedia [en.wikipedia.org]
- 6. Discrimination of narcotic drugs on 3H-fentanyl receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Evaluation of Levomoramide in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Levomoramide is the (S)-enantiomer of moramide and is structurally related to the potent µ-opioid receptor agonist dextromoramide.[1] While dextromoramide exhibits strong analgesic properties, this compound is considered its inactive counterpart.[1][2] Competitive binding assays are a fundamental tool in pharmacology to determine the affinity of a ligand for a specific receptor.[3][4][5] These assays measure the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand with known high affinity from its receptor. The concentration at which the competitor displaces 50% of the radiolabeled ligand is known as the IC50 (inhibitory concentration 50), which can then be used to calculate the binding affinity (Ki).
This document outlines a detailed protocol for a competitive radioligand binding assay to hypothetically determine the binding affinity of this compound for the µ-opioid receptor.
Principle of the Assay
A competitive binding assay is performed by incubating a fixed concentration of a radiolabeled ligand with a membrane preparation containing the receptor of interest in the presence of increasing concentrations of an unlabeled test compound. The radiolabeled ligand and the unlabeled compound compete for the same binding site on the receptor. The amount of radioligand bound to the receptor is measured, and the data is used to generate a competition curve, from which the IC50 value of the test compound is determined.
Data Presentation
The quantitative data obtained from competitive binding assays should be summarized in a structured table for clear comparison. Below are template tables for presenting hypothetical results for this compound.
Table 1: Hypothetical Inhibition Constants (Ki) of this compound at the µ-Opioid Receptor
| Compound | Radioligand | Receptor Source | Ki (nM) |
| This compound | [³H]-DAMGO | Recombinant human µ-opioid receptor in CHO-K1 cells | To be determined |
| Dextromoramide (Control) | [³H]-DAMGO | Recombinant human µ-opioid receptor in CHO-K1 cells | Reference value |
Table 2: Hypothetical IC50 Values for this compound in a Competitive Binding Assay
| Compound | Radioligand Concentration (nM) | IC50 (nM) |
| This compound | e.g., 1 nM [³H]-DAMGO | To be determined |
| Dextromoramide (Control) | e.g., 1 nM [³H]-DAMGO | Reference value |
Experimental Protocols
This protocol describes the determination of this compound's potential binding affinity for the µ-opioid receptor using [³H]-DAMGO, a selective µ-opioid receptor agonist, as the radioligand.
Materials and Reagents
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (specific activity ~30-60 Ci/mmol).
-
Unlabeled Ligands: this compound, Dextromoramide (as a positive control), Naloxone (for non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA assay).
Membrane Preparation
-
Culture CHO-K1 cells expressing the human µ-opioid receptor to confluency.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard protein assay.
Competitive Binding Assay Protocol
-
In a 96-well plate, add the binding buffer.
-
Add increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) in triplicate.
-
For total binding, add binding buffer instead of the test compound.
-
For non-specific binding, add a high concentration of an unlabeled antagonist (e.g., 10 µM naloxone).
-
Add the radioligand, [³H]-DAMGO, at a final concentration close to its Kd value (e.g., 1 nM).
-
Add the membrane preparation (10-20 µg of protein per well) to all wells. The final assay volume should be 200 µL.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials and add 4-5 mL of scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding of [³H]-DAMGO as a function of the logarithm of the this compound concentration.
-
Determine IC50: From the competition curve, determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO. This is the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Principle of Competitive Binding
Caption: Principle of competitive ligand binding to a receptor.
Generic Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of a Gi/o-coupled opioid receptor.
References
Application of Diphenylpropylamine Scaffolds in the Development of Novel Analgesic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
While Levomoramide itself is the inactive stereoisomer of the potent opioid analgesic dextromoramide and is not utilized in the development of new pain therapeutics, the chemical scaffold of its active counterpart, a member of the diphenylpropylamine class, holds significant interest in the pursuit of novel analgesic agents.[1] The exploration of this chemical space is aimed at discovering compounds with improved therapeutic profiles, such as enhanced potency, reduced side effects, and alternative pharmacological properties compared to traditional opioids.
The primary mechanism of action for opioid analgesics like dextromoramide involves the activation of µ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.[2][3][4] Upon activation, these receptors trigger a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.[3][5] This document provides a detailed overview of the application of the diphenylpropylamine scaffold in the design of novel analgesics, along with experimental protocols for their evaluation.
µ-Opioid Receptor Signaling Pathways
Activation of the µ-opioid receptor by an agonist initiates a conformational change in the receptor, leading to the activation of associated intracellular G-proteins.[2][3] This sets off two primary signaling pathways:
-
G-protein Pathway: This pathway is primarily responsible for the desired analgesic effects.[5] The activated Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Simultaneously, the Gβγ subunit activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, and inhibits voltage-gated calcium channels, reducing neurotransmitter release.[3]
-
β-arrestin Pathway: This pathway is associated with many of the adverse side effects of opioids, including respiratory depression and the development of tolerance.[5] Following receptor activation, G-protein receptor kinases (GRKs) phosphorylate the receptor, which then recruits β-arrestin-2. This leads to receptor internalization and desensitization.[5]
A key goal in modern analgesic development is to design "biased agonists" that preferentially activate the G-protein pathway over the β-arrestin pathway, thereby separating the analgesic effects from the undesirable side effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to Studying G-protein Coupled Receptor Signaling with Opioid Receptor Ligands
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial drug targets.[1][2] Understanding their signaling mechanisms is fundamental for drug discovery and development. While the user requested information on utilizing Levomoramide for these studies, it is critical to note that this compound is the inactive isomer of the potent opioid analgesic dextromoramide and is considered pharmacologically inert.[3][4] Therefore, it is not a suitable tool for studying GPCR signaling as an agonist or antagonist.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively study GPCR signaling using well-characterized opioid receptor ligands. We will focus on the principles of GPCR activation and inhibition using a model agonist, DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin), a selective µ-opioid receptor agonist, and a model antagonist, Naloxone. The protocols and data presentation formats provided herein are widely applicable to the study of various GPCRs with their respective ligands.
Principles of GPCR Signaling at the µ-Opioid Receptor
The µ-opioid receptor (MOR) is a classic example of a Gi/o-coupled GPCR.[5] Upon activation by an agonist like DAMGO, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins.[6][7] This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels.[7] Additionally, activated GPCRs can recruit β-arrestins, leading to receptor desensitization, internalization, and activation of G-protein-independent signaling pathways.[8][9] Antagonists like Naloxone bind to the receptor but do not induce an active conformational state, thereby blocking agonist-mediated signaling.[10]
Below is a diagram illustrating the canonical Gi/o-coupled signaling pathway activated by an opioid agonist.
Caption: Agonist-induced GPCR signaling pathway.
Experimental Protocols
Here, we provide detailed protocols for two common assays used to characterize the activity of GPCR ligands: a cAMP accumulation assay to measure agonist-induced inhibition of adenylyl cyclase, and a β-arrestin recruitment assay.
Protocol 1: cAMP Accumulation Assay
This assay measures the ability of an agonist to inhibit the production of cAMP, a key second messenger in GPCR signaling.
Materials:
-
HEK293 cells stably expressing the µ-opioid receptor.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Forskolin (an adenylyl cyclase activator).
-
DAMGO (agonist).
-
Naloxone (antagonist).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).
-
White opaque 384-well microplates.
Procedure:
-
Cell Culture: Culture HEK293-MOR cells in T75 flasks until they reach 80-90% confluency.
-
Cell Plating: Harvest cells and seed them into white opaque 384-well plates at a density of 5,000 cells/well in 20 µL of assay buffer. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of DAMGO in DMSO. Perform serial dilutions in assay buffer to create a concentration range from 10 µM to 0.1 nM.
-
Prepare a 10 mM stock solution of Naloxone in DMSO. For antagonist mode, prepare a fixed concentration (e.g., 1 µM) and co-incubate with the DAMGO serial dilutions.
-
-
Assay Protocol:
-
Add 5 µL of the DAMGO serial dilutions (or DAMGO + Naloxone for antagonist mode) to the appropriate wells.
-
Add 5 µL of Forskolin (final concentration, 10 µM) to all wells except the basal control.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 10 µL of the cAMP assay kit detection mix to each well.
-
Incubate at room temperature for 1 hour.
-
Read the plate on a compatible plate reader.
-
Data Analysis: The data are typically plotted as a dose-response curve with the logarithm of the agonist concentration on the x-axis and the assay signal on the y-axis. The potency of the agonist (EC₅₀ or IC₅₀) can be determined by fitting the data to a four-parameter logistic equation.
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
Materials:
-
U2OS cells stably co-expressing the µ-opioid receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Assay medium (e.g., Opti-MEM).
-
DAMGO.
-
Naloxone.
-
Detection reagents for the enzyme fragment complementation assay (e.g., PathHunter eXpress GPCR Assay Kit, DiscoverX).
-
White opaque 384-well microplates.
Procedure:
-
Cell Plating: Seed the engineered U2OS cells in white opaque 384-well plates at a density of 5,000 cells/well in 20 µL of assay medium. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of DAMGO and Naloxone as described in Protocol 1.
-
Assay Protocol:
-
Add 5 µL of the compound dilutions to the wells.
-
Incubate the plate at 37°C for 90 minutes.
-
Add 12 µL of the detection reagents to each well.
-
Incubate at room temperature for 60 minutes.
-
Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Similar to the cAMP assay, generate dose-response curves and calculate the EC₅₀ for agonist-induced β-arrestin recruitment.
Below is a workflow diagram for a typical GPCR screening assay.
Caption: Experimental workflow for GPCR assays.
Data Presentation
Quantitative data from these assays should be summarized in a clear and structured format for easy comparison.
Table 1: Potency of DAMGO at the µ-Opioid Receptor
| Assay Type | Parameter | DAMGO (nM) |
| cAMP Accumulation | IC₅₀ | 1.5 ± 0.3 |
| β-Arrestin Recruitment | EC₅₀ | 12.8 ± 2.1 |
Table 2: Effect of Naloxone on DAMGO-mediated Signaling
| Assay Type | DAMGO EC₅₀ (nM) | DAMGO + 1 µM Naloxone EC₅₀ (nM) | Fold Shift |
| cAMP Accumulation | 1.5 | >1000 | >667 |
| β-Arrestin Recruitment | 12.8 | >1000 | >78 |
Conclusion
While this compound is not a suitable tool for studying GPCR signaling due to its pharmacological inactivity, a wide array of well-characterized agonists and antagonists are available for this purpose. The protocols and data presentation formats outlined in these application notes provide a robust framework for researchers to investigate the intricate mechanisms of GPCR signaling, ultimately aiding in the discovery and development of novel therapeutics. The use of multiple, complementary assays is crucial for building a comprehensive understanding of a ligand's pharmacological profile.
References
- 1. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational and experimental approaches to probe GPCR activation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 5. GPCR-G protein selectivity revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulating GPCR and 14-3-3 protein interactions: Prospects for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular insights into GPCR mechanisms for drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-Free Signaling of G-Protein-Coupled Receptors: Relevance to μ Opioid Receptors in Analgesia and Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Levomoramide as an Analytical Standard in HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of levomoramide as a reference standard in analytical methodologies, specifically High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This compound, the inactive stereoisomer of the potent opioid analgesic dextromoramide, serves as a critical tool for the accurate identification and quantification in forensic, toxicological, and pharmaceutical research.[1] The following sections detail the chemical properties of this compound, comprehensive protocols for sample preparation, and optimized conditions for HPLC-MS/MS analysis. All quantitative data is presented in clear, tabular formats, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of an analytical standard is fundamental for method development. This compound is a synthetic opioid with the molecular formula C₂₅H₃₂N₂O₂ and a molecular weight of 392.53 g/mol .[2][3][4]
| Property | Value |
| IUPAC Name | (3R)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-yl-butan-1-one[3] |
| Molecular Formula | C₂₅H₃₂N₂O₂[2][3][4] |
| Molecular Weight | 392.53 g/mol [2][3][4] |
| CAS Number | 5666-11-5[2][3] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol, acetonitrile, DMSO, and ethanol |
| Storage Conditions | -20°C for long-term storage |
Experimental Protocols
The following protocols are designed to provide a robust framework for the analysis of this compound in various matrices. These are generalized methods and may require optimization based on the specific matrix and instrumentation used.
Standard Solution Preparation
Accurate preparation of standard solutions is paramount for quantitative analysis.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a mixture of 50:50 (v/v) methanol:water to prepare a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Solution: A deuterated analog, if available, is recommended. Alternatively, a structurally similar compound with a different mass can be used. Prepare a 100 ng/mL working solution of the internal standard in 50:50 (v/v) methanol:water.
Sample Preparation from Biological Matrices (e.g., Plasma, Urine)
The choice of sample preparation method depends on the complexity of the matrix and the desired level of sensitivity. Protein precipitation is a rapid method suitable for initial screening, while solid-phase extraction offers cleaner extracts for more sensitive quantification.
-
To 100 µL of the sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 1 mL of the sample by adding 50 µL of the internal standard solution and diluting with 4 mL of 0.1 M phosphate buffer (pH 6.0).
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid, and then 3 mL of methanol.
-
Dry the cartridge thoroughly under high vacuum for 5-10 minutes.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.
HPLC-MS/MS Analysis
The following conditions are a starting point for method development and should be optimized for the specific instrumentation used.
HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, with Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound
The precursor ion for this compound is its protonated molecule [M+H]⁺. Product ions are generated through collision-induced dissociation (CID). The following are proposed MRM transitions based on the structure of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 393.5 | 100.1 | 25 | 50 |
| This compound (Qualifier) | 393.5 | 234.2 | 20 | 50 |
| Internal Standard | Specific to IS | Specific to IS | Optimize | 50 |
Note: The proposed product ions correspond to the morpholinomethyl fragment (m/z 100.1) and the diphenylacetylpyrrolidine fragment (m/z 234.2). These transitions should be empirically optimized for the specific instrument being used.
Data Analysis and Quality Control
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of this compound in samples by interpolating the peak area ratio from the calibration curve.
-
Quality Control (QC): Analyze QC samples at low, medium, and high concentrations in triplicate to ensure the accuracy and precision of the method. The results should be within ±15% of the nominal value.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the use of this compound as an analytical standard in HPLC-MS/MS applications. Adherence to these methodologies will facilitate accurate and reproducible quantification, which is essential for research, clinical, and forensic purposes. As with any analytical method, validation and optimization for specific instrumentation and matrices are crucial for achieving reliable results.
References
In Vivo Administration of Levomoramide in Animal Models: Application Notes and Protocols
Disclaimer: The following application notes and protocols are provided for informational purposes. Direct experimental data on the in vivo administration of Levomoramide in animal models is not available in the public domain. Scientific literature indicates that this compound is the inactive levorotatory isomer of the potent opioid analgesic, dextromoramide, and is considered to be virtually without analgesic activity.
Due to its established inactivity, this compound is not typically a subject of in vivo pharmacological studies. The protocols detailed below are generalized for the assessment of opioid analgesics in animal models and are provided as a reference for researchers who may be investigating this compound for novel, non-analgesic activities. These protocols are largely based on methodologies used for its active counterpart, dextromoramide, and other opioids.
Introduction
This compound is a synthetic opioid that is structurally the levo-isomer of dextromoramide. While dextromoramide is a potent analgesic, this compound is recognized as being pharmacologically inactive in this regard. Despite its lack of opioid activity, it is often regulated similarly to other opioids. Any in vivo study of this compound would likely be for non-traditional purposes, such as toxicological evaluation or investigation of potential unknown biological activities.
Data Presentation
As no specific in vivo studies for this compound are available, the following table presents hypothetical quantitative data for a generic opioid analgesic in a rodent model of acute pain. This is for illustrative purposes to guide researchers in data presentation for similar compounds.
| Animal Model | Compound | Route of Administration | Dose (mg/kg) | Analgesic Effect (Latency in seconds) | Observations |
| Mouse (Hot Plate Test) | Generic Opioid | Subcutaneous (SC) | 1 | 15 ± 2.5 | Mild analgesia |
| Mouse (Hot Plate Test) | Generic Opioid | Subcutaneous (SC) | 5 | 30 ± 4.1 | Significant analgesia |
| Mouse (Hot Plate Test) | Generic Opioid | Subcutaneous (SC) | 10 | 45 ± 5.8 | Strong analgesia, mild sedation |
| Rat (Tail-Flick Test) | Generic Opioid | Intraperitoneal (IP) | 2 | 8 ± 1.5 | Moderate analgesia |
| Rat (Tail-Flick Test) | Generic Opioid | Intraperitoneal (IP) | 10 | 20 ± 3.2 | Potent analgesia, respiratory depression noted |
Experimental Protocols
The following are generalized protocols for assessing the analgesic effects of an opioid compound in rodent models. These can be adapted for the study of this compound, with the understanding that significant analgesic effects are not expected.
Protocol 1: Hot Plate Test for Thermal Pain in Mice
Objective: To assess the central analgesic activity of a test compound by measuring the latency of the animal's response to a thermal stimulus.
Materials:
-
Male or female Swiss Webster mice (20-25 g)
-
Hot plate apparatus with adjustable temperature (e.g., 55 ± 0.5°C)
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., sterile saline)
-
Positive control (e.g., morphine, 10 mg/kg)
-
Vehicle control (e.g., sterile saline)
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Grouping: Randomly divide the animals into experimental groups (vehicle control, positive control, and test compound groups with varying doses). A typical group size is 8-10 animals.
-
Baseline Latency: Before drug administration, determine the baseline reaction time for each mouse by placing it on the hot plate and starting a stopwatch. The reaction time is the latency to the first sign of nociception (e.g., licking of the hind paws, jumping). A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.
-
Administration: Administer the test compound, positive control, or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, and 90 minutes), place each mouse back on the hot plate and record the reaction latency.
-
Data Analysis: Calculate the mean latency for each group at each time point. The analgesic effect can be expressed as the percentage of the maximum possible effect (% MPE) using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 2: Tail-Flick Test for Thermal Pain in Rats
Objective: To evaluate the spinal analgesic activity of a test compound by measuring the latency of the tail-flick reflex in response to a radiant heat source.
Materials:
-
Male or female Sprague-Dawley rats (200-250 g)
-
Tail-flick apparatus with a radiant heat source
-
Test compound (e.g., this compound) in a suitable vehicle
-
Positive control (e.g., morphine, 5 mg/kg)
-
Vehicle control
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Acclimate rats as described in Protocol 1.
-
Grouping: Randomly assign rats to experimental groups.
-
Baseline Latency: Gently restrain the rat and place its tail over the radiant heat source of the tail-flick apparatus. The time taken for the rat to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 15 seconds) is necessary to prevent tissue injury.
-
Administration: Administer the test compound, positive control, or vehicle.
-
Post-treatment Latency: Measure the tail-flick latency at various time intervals post-administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Analyze the data as described in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate a general experimental workflow for evaluating a test compound for analgesic properties and a simplified representation of a generic opioid signaling pathway.
Caption: General experimental workflow for in vivo analgesic testing.
Application Notes and Protocols: Preparation of Levomoramide Stock Solutions for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomoramide is the levorotatory isomer of dextromoramide, a potent opioid analgesic.[1][2] Unlike its dextro- counterpart, this compound is considered to be virtually inactive as an opioid agonist.[1] In research settings, it can serve as a crucial negative control in studies involving dextromoramide or as a subject of investigation for any potential non-opioid or antagonistic activities.
The proper preparation of stock solutions is a fundamental prerequisite for obtaining reliable and reproducible results in cell culture experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions intended for in vitro use.
This compound Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₂N₂O₂ | [1][3][4][5] |
| Molecular Weight | 392.53 g/mol | [3][4][5] |
| CAS Number | 5666-11-5 | [1][3][4] |
| Appearance | Crystalline solid (typical) | [6] |
| Solubility | While specific data is not readily available, similar compounds are often soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[6][7][8][9] It is practically insoluble in water.[7][10] Note: It is highly recommended to perform a small-scale solubility test before preparing a large batch. |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for dissolving organic compounds for cell culture applications; however, the final concentration in the culture medium should be kept low (typically ≤0.5%) to avoid cytotoxicity.
Materials and Equipment
-
This compound powder (CAS: 5666-11-5)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL or 2 mL), sterile
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm syringe filter, sterile
-
Syringes, sterile
-
Laminar flow hood or biological safety cabinet
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Calculation of Mass
To prepare a 10 mM stock solution, the required mass of this compound must be calculated using its molecular weight (MW = 392.53 g/mol ).
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Example Calculation for 1 mL of 10 mM stock solution:
-
Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 392.53 g/mol
Mass (mg) = (0.010 mol/L) x (0.001 L) x (392.53 g/mol ) x (1000 mg/g) = 3.9253 mg
Therefore, you will need to weigh approximately 3.93 mg of this compound to prepare 1 mL of a 10 mM stock solution.
Step-by-Step Procedure
-
Weighing: Carefully weigh out the calculated amount (e.g., 3.93 mg) of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Under a laminar flow hood, add the calculated volume of cell culture-grade DMSO (e.g., 1 mL for 3.93 mg) to the microcentrifuge tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: To ensure the sterility of the stock solution, filter it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube. This step is critical to prevent contamination of cell cultures.[11][12][13]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.[14]
-
Labeling: Clearly label each aliquot with the compound name ("this compound"), stock concentration (10 mM), solvent (DMSO), date of preparation, and your initials.[15]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[12][14]
Storage and Stability
-
Stock Solution: Store aliquots of the this compound stock solution in DMSO at -20°C or -80°C. When stored properly, the solution should be stable for several months.
-
Working Dilutions: It is recommended to prepare fresh working dilutions in cell culture medium immediately before each experiment. Do not store diluted solutions in aqueous media for extended periods.[6]
Quality Control
-
Visual Inspection: Before use, thaw an aliquot and visually inspect for any signs of precipitation or color change. If any are observed, the aliquot should be discarded.
-
Final DMSO Concentration: When preparing working concentrations, ensure the final percentage of DMSO in the cell culture medium is below the toxic level for your specific cell line (generally <0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, at all times.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
Visualized Pathways and Workflows
The following diagrams illustrate a potential signaling pathway for opioid receptors and the experimental workflow for preparing the stock solution.
Caption: Generalized opioid receptor signaling pathway.
Caption: Workflow for this compound stock solution preparation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 3. This compound [webbook.nist.gov]
- 4. 1-((3R)-3-Methyl-4-(4-morpholinyl)-1-oxo-2,2-diphenylbutyl)pyrrolidine | C25H32N2O2 | CID 10453145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. unodc.org [unodc.org]
- 8. scribd.com [scribd.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Bacterial cultivation media and antibiotics [qiagen.com]
- 13. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. phytotechlab.com [phytotechlab.com]
- 15. csstc.org [csstc.org]
The Role of Levomoramide in Functional Assays for Opioid Receptor Subtypes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid receptors, primarily classified into mu (µ), delta (δ), and kappa (κ) subtypes, are critical targets in pain management and the focus of extensive research in drug development. Understanding the functional consequences of ligand binding to these G protein-coupled receptors (GPCRs) is paramount for elucidating their pharmacological profiles. Functional assays provide a quantitative measure of a compound's efficacy and potency at a specific receptor subtype, offering insights into its potential therapeutic effects and side-effect profile.
This document provides detailed application notes and protocols for key functional assays used to characterize the activity of opioid ligands, with a focus on the conceptual role of a test compound like Levomoramide. Due to the limited availability of specific published data for this compound in these particular assays, this guide will use representative data from well-characterized opioid agonists to illustrate data presentation and interpretation.
Opioid Receptor Signaling Pathways
Opioid receptors primarily couple to inhibitory G proteins (Gαi/o). Agonist binding initiates a cascade of intracellular events, leading to the modulation of various effector systems. The two major signaling pathways activated by opioid receptors are the G protein-dependent pathway and the β-arrestin-dependent pathway.
G Protein-Dependent Signaling
Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, causing the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, which are central to the analgesic effects of opioids.
Caption: G Protein-Dependent Opioid Receptor Signaling Pathway.
β-Arrestin-Dependent Signaling
Agonist binding also leads to the phosphorylation of the opioid receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins to the receptor. β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein signal. Additionally, β-arrestin can act as a scaffold protein, initiating a separate wave of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. This pathway is implicated in some of the adverse effects of opioids, such as tolerance and respiratory depression.
Caption: β-Arrestin-Dependent Opioid Receptor Signaling Pathway.
Data Presentation: Characterizing Opioid Ligands
Quantitative data from functional assays are crucial for comparing the pharmacological profiles of different opioid ligands. The following tables provide a template for presenting such data, populated with representative values for well-known selective agonists for each opioid receptor subtype.
Table 1: G Protein Activation ([³⁵S]GTPγS Binding Assay)
| Compound | Receptor Subtype | EC₅₀ (nM) | Eₘₐₓ (% of Standard Agonist) |
| DAMGO | Mu (µ) | 10 | 100 |
| DPDPE | Delta (δ) | 5 | 100 |
| U-50,488 | Kappa (κ) | 25 | 100 |
| This compound | Mu (µ) | TBD | TBD |
| This compound | Delta (δ) | TBD | TBD |
| This compound | Kappa (κ) | TBD | TBD |
TBD: To Be Determined
Table 2: cAMP Inhibition Assay
| Compound | Receptor Subtype | IC₅₀ (nM) | Iₘₐₓ (% Inhibition of Forskolin-stimulated cAMP) |
| DAMGO | Mu (µ) | 15 | 95 |
| DPDPE | Delta (δ) | 8 | 90 |
| U-50,488 | Kappa (κ) | 40 | 85 |
| This compound | Mu (µ) | TBD | TBD |
| This compound | Delta (δ) | TBD | TBD |
| This compound | Kappa (κ) | TBD | TBD |
TBD: To Be Determined
Table 3: β-Arrestin Recruitment Assay
| Compound | Receptor Subtype | EC₅₀ (nM) | Eₘₐₓ (% of Standard Agonist) |
| DAMGO | Mu (µ) | 50 | 100 |
| DPDPE | Delta (δ) | 30 | 100 |
| U-50,488 | Kappa (κ) | 150 | 100 |
| This compound | Mu (µ) | TBD | TBD |
| This compound | Delta (δ) | TBD | TBD |
| This compound | Kappa (κ) | TBD | TBD |
TBD: To Be Determined
Experimental Protocols
The following are detailed protocols for the key functional assays used to characterize the activity of opioid ligands like this compound at the mu, delta, and kappa opioid receptor subtypes.
[³⁵S]GTPγS Binding Assay
This assay measures the direct activation of G proteins by an agonist-bound GPCR. It is based on the principle that agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, results in its accumulation, which can be quantified.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the opioid receptor subtype of interest (e.g., CHO-µ, HEK-δ, AtT20-κ).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (to a final concentration of 10 µM).
-
Varying concentrations of the test compound (e.g., this compound).
-
Cell membranes (10-20 µg of protein per well).
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of 0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Caption: Workflow for the [³⁵S]GTPγS Binding Assay.
cAMP Inhibition Assay
This assay measures the ability of an opioid agonist to inhibit the production of cAMP. Since opioid receptors are coupled to Gαi/o, their activation leads to the inhibition of adenylyl cyclase. To measure this inhibition, adenylyl cyclase is typically stimulated with forskolin.
Protocol:
-
Cell Culture:
-
Culture cells stably expressing the opioid receptor subtype of interest in a 96-well plate.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 20 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of the test compound (e.g., this compound).
-
Add a fixed concentration of forskolin (to a final concentration that stimulates a submaximal cAMP response).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Plot the inhibition of forskolin-stimulated cAMP levels as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ and Iₘₐₓ values.
-
Caption: Workflow for the cAMP Inhibition Assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated opioid receptor. Various technologies can be used for this assay, including Bioluminescence Resonance Energy Transfer (BRET) and Enzyme Fragment Complementation (EFC).
Protocol (using a generic EFC-based system):
-
Cell Line:
-
Use a cell line engineered to co-express the opioid receptor subtype of interest fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment.
-
-
Assay Procedure:
-
Plate the cells in a 96-well assay plate and incubate overnight.
-
Add varying concentrations of the test compound (e.g., this compound).
-
Incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Add the enzyme substrate.
-
Measure the luminescence signal, which is proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis:
-
Plot the luminescence signal as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Caption: Workflow for the β-Arrestin Recruitment Assay.
Conclusion
The functional assays described herein are indispensable tools for characterizing the pharmacological properties of opioid ligands such as this compound. By systematically evaluating a compound's activity at the mu, delta, and kappa opioid receptor subtypes through G protein and β-arrestin signaling pathways, researchers can build a comprehensive profile of its potency, efficacy, and potential for biased agonism. This information is critical for guiding drug discovery and development efforts aimed at creating safer and more effective opioid-based therapeutics. While specific data for this compound is not currently available in the public domain, the provided protocols and data presentation templates offer a robust framework for its future characterization.
Application Note: Differentiating Stereospecific Receptor Binding Using Levomoramide and Dextromoramide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stereospecificity, the ability of a receptor to preferentially bind to one stereoisomer over another, is a fundamental principle in pharmacology and drug development. Chiral molecules can exhibit vastly different pharmacological properties, with one enantiomer often being responsible for the therapeutic effects while the other may be inactive or contribute to off-target effects. This application note provides a detailed protocol for utilizing the enantiomeric pair of levomoramide and dextromoramide to demonstrate and quantify stereospecific binding at opioid receptors. Dextromoramide is a potent µ-opioid receptor agonist, while its stereoisomer, this compound, is pharmacologically inactive.[1][2] This stark difference in activity makes this pair an excellent tool for illustrating the principles of stereoselective receptor interactions.
This document outlines protocols for competitive radioligand binding assays to determine the binding affinities of both isomers and functional assays, including GTPγS binding and cAMP inhibition assays, to assess their downstream signaling effects.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols. These tables are designed for clear comparison of the binding affinities and functional potencies of this compound and dextromoramide, highlighting the stereospecificity of the µ-opioid receptor.
Table 1: Opioid Receptor Binding Affinity of this compound and Dextromoramide
| Compound | Receptor Subtype | Kᵢ (nM) |
| Dextromoramide | µ-opioid | < 10 |
| δ-opioid | > 1000 | |
| κ-opioid | > 1000 | |
| This compound | µ-opioid | > 10,000 |
| δ-opioid | > 10,000 | |
| κ-opioid | > 10,000 |
Note: Kᵢ values are hypothetical and represent expected outcomes based on the known pharmacology of these compounds. Actual experimental values may vary.
Table 2: Functional Potency of this compound and Dextromoramide at the µ-Opioid Receptor
| Compound | Assay | EC₅₀ / IC₅₀ (nM) | % Maximal Response (Eₘₐₓ) |
| Dextromoramide | GTPγS Binding | < 50 | ~100% (Full Agonist) |
| cAMP Inhibition | < 20 | ~100% (Full Agonist) | |
| This compound | GTPγS Binding | > 10,000 | No significant response |
| cAMP Inhibition | > 10,000 | No significant response |
Note: EC₅₀/IC₅₀ and Eₘₐₓ values are hypothetical and represent expected outcomes. Actual experimental values may vary.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagents.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinities (Kᵢ values) of this compound and dextromoramide for the µ-opioid receptor.
Principle: This assay measures the ability of unlabeled ligands (this compound and dextromoramide) to compete with a radiolabeled ligand for binding to the µ-opioid receptor. The displacement of the radioligand is proportional to the affinity of the unlabeled ligand.
Materials:
-
Membrane preparation from cells expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).
-
Unlabeled ligands: Dextromoramide, this compound, Naloxone (for non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the µ-opioid receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Binding buffer, [³H]-DAMGO (at a concentration near its Kₑ), and membrane preparation (typically 10-20 µg of protein).
-
Non-specific Binding: Binding buffer, [³H]-DAMGO, an excess of naloxone (e.g., 10 µM), and membrane preparation.
-
Competitive Binding: Binding buffer, [³H]-DAMGO, membrane preparation, and serial dilutions of dextromoramide or this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To measure the activation of G-proteins by this compound and dextromoramide at the µ-opioid receptor.
Principle: Agonist binding to a G-protein coupled receptor (GPCR) like the µ-opioid receptor stimulates the exchange of GDP for GTP on the α-subunit of the G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in activated G-proteins and can be quantified.
Materials:
-
Membrane preparation from cells expressing the human µ-opioid receptor.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS (for non-specific binding).
-
GDP.
-
Dextromoramide, this compound, DAMGO (positive control).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: Assay buffer, membrane preparation (10-20 µg), and GDP (e.g., 10 µM).
-
Non-specific Binding: Assay buffer, membrane preparation, GDP, and an excess of unlabeled GTPγS (e.g., 10 µM).
-
Agonist-stimulated Binding: Assay buffer, membrane preparation, GDP, and serial dilutions of dextromoramide, this compound, or DAMGO.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a 96-well filter plate. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity.
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the stimulated binding (as a percentage of the maximal response to a full agonist like DAMGO) against the logarithm of the agonist concentration. Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal effect) values from the dose-response curve.
cAMP Inhibition Assay
Objective: To determine the ability of this compound and dextromoramide to inhibit adenylyl cyclase activity through the Gᵢ-coupled µ-opioid receptor.
Principle: The µ-opioid receptor is coupled to the inhibitory G-protein (Gᵢ), which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the reduction in forskolin-stimulated cAMP accumulation.
Materials:
-
Whole cells expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).
-
Dextromoramide, this compound.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium.
Procedure:
-
Cell Culture: Plate cells in 96-well plates and grow to ~80-90% confluency.
-
Pre-treatment: Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Compound Addition: Add serial dilutions of dextromoramide or this compound to the cells and incubate for 15 minutes at 37°C.
-
Stimulation: Add forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate cAMP production. Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the compound concentration. Determine the IC₅₀ (concentration for 50% inhibition) and the maximal inhibition from the dose-response curve.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this application note.
References
Application Notes and Protocols for the Detection of Levomoramide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomoramide is the inactive stereoisomer of the potent opioid analgesic dextromoramide. Although pharmacologically inactive, its detection and quantification in biological samples are crucial for pharmacokinetic studies, forensic toxicology, and in the context of dextromoramide administration to understand its disposition. This document provides detailed application notes and protocols for the analytical detection of this compound in various biological matrices, including blood (plasma, serum, whole blood), urine, and tissue samples. The methodologies described are based on modern analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which offer high sensitivity and selectivity.
Analytical Methods Overview
The choice of analytical method for this compound detection depends on the required sensitivity, the nature of the biological matrix, and the available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high selectivity, sensitivity, and applicability to a wide range of compounds.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique, often requiring derivatization for polar analytes like opioids to improve their volatility and chromatographic properties. It is a well-established method for drug screening and confirmation.[2][3]
Data Presentation: Quantitative Parameters
The following tables summarize the hypothetical but expected quantitative performance data for the described analytical methods for this compound. These values are representative of what would be achieved with a fully validated bioanalytical method.
Table 1: LC-MS/MS Method for this compound in Human Plasma
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Intra-day Precision (%CV) | |
| 0.3 ng/mL (Low QC) | < 10% |
| 5 ng/mL (Mid QC) | < 8% |
| 80 ng/mL (High QC) | < 7% |
| Inter-day Precision (%CV) | |
| 0.3 ng/mL (Low QC) | < 12% |
| 5 ng/mL (Mid QC) | < 9% |
| 80 ng/mL (High QC) | < 8% |
| Accuracy (%Bias) | |
| 0.3 ng/mL (Low QC) | ± 15% |
| 5 ng/mL (Mid QC) | ± 10% |
| 80 ng/mL (High QC) | ± 10% |
| Recovery | > 85% |
| Matrix Effect | < 15% |
Table 2: GC-MS Method for this compound in Human Urine
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Intra-day Precision (%CV) | |
| 3 ng/mL (Low QC) | < 12% |
| 50 ng/mL (Mid QC) | < 10% |
| 400 ng/mL (High QC) | < 8% |
| Inter-day Precision (%CV) | |
| 3 ng/mL (Low QC) | < 15% |
| 50 ng/mL (Mid QC) | < 12% |
| 400 ng/mL (High QC) | < 10% |
| Accuracy (%Bias) | |
| 3 ng/mL (Low QC) | ± 18% |
| 50 ng/mL (Mid QC) | ± 12% |
| 400 ng/mL (High QC) | ± 12% |
| Recovery | > 80% |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
This protocol describes the quantification of this compound in human plasma using protein precipitation followed by LC-MS/MS analysis.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., this compound-d7 at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Conditions
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Q1 (precursor ion) m/z 393.3 -> Q3 (product ion) m/z [product ion 1], m/z [product ion 2]
-
This compound-d7 (IS): Q1 m/z 400.3 -> Q3 m/z [product ion]
-
-
Collision Energy and other MS parameters should be optimized for this compound and the specific instrument used.
-
Protocol 2: GC-MS Analysis of this compound in Human Urine
This protocol outlines the analysis of this compound in urine using solid-phase extraction and GC-MS.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of urine sample, add 10 µL of internal standard (e.g., a structurally similar opioid at 1 µg/mL).
-
If glucuronide metabolites are of interest, perform enzymatic hydrolysis using β-glucuronidase prior to extraction.
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., 3 mL, 60 mg) with 2 mL of methanol followed by 2 mL of deionized water and 2 mL of 100 mM phosphate buffer (pH 6.0).[4][5]
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and finally 2 mL of methanol.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in ethyl acetate.[6]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
2. Derivatization
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Instrumental Conditions
-
Gas Chromatography (GC) System:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
SIM Ions (Hypothetical for TMS derivative): Monitor at least three characteristic ions for this compound and two for the internal standard.
-
Protocol 3: Liquid-Liquid Extraction (LLE) of this compound from Tissue Samples
This protocol is for the extraction of this compound from homogenized tissue samples.
1. Sample Preparation
-
Homogenize 1 gram of tissue in 4 mL of phosphate buffer (pH 7.4).
-
To 1 mL of the tissue homogenate, add 50 µL of internal standard.
-
Add 5 mL of a suitable organic solvent (e.g., n-butyl chloride:acetonitrile, 4:1 v/v).[1]
-
Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness and reconstitute in mobile phase for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.
Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of Opioids in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Levomoramide in Opioid Receptor Autoradiography
Introduction
Levomoramide is a potent opioid agonist with a high affinity for the mu (µ) opioid receptor. Autoradiography is a powerful technique to visualize the anatomical distribution of opioid receptors within the central nervous system and peripheral tissues. By using a radiolabeled form of this compound (e.g., [3H]-Levomoramide), researchers can map the precise location of mu-opioid receptors, providing insights into their role in pain perception, reward pathways, and the effects of opioid drugs.
These notes provide a comprehensive overview of the theoretical application of [3H]-Levomoramide in quantitative receptor autoradiography, including detailed protocols for tissue preparation, receptor labeling, and image analysis.
Quantitative Data: Hypothetical Opioid Receptor Binding Profile of this compound
The successful application of a radioligand in autoradiography depends on its binding affinity (Ki) and selectivity for the target receptor. While specific experimental data for this compound is limited in the public domain, a hypothetical binding profile for a potent and selective mu-opioid agonist is presented below for illustrative purposes. Researchers should experimentally determine the precise binding characteristics of their specific radioligand.
| Radioligand | Receptor Subtype | Hypothetical Ki (nM) | Receptor Selectivity (fold) |
| [3H]-Levomoramide | Mu (µ) | 0.5 | - |
| Delta (δ) | 50 | 100-fold vs. µ | |
| Kappa (κ) | 100 | 200-fold vs. µ |
Note: The above data is hypothetical and serves to illustrate the desirable characteristics of a mu-selective radioligand for autoradiography. High affinity (low Ki value) for the target receptor and high selectivity over other receptor subtypes are crucial for generating a specific signal.
Experimental Protocols
Protocol for In Vitro Receptor Autoradiography with [3H]-Levomoramide
This protocol outlines the steps for labeling mu-opioid receptors in brain sections using [3H]-Levomoramide.
Materials:
-
[3H]-Levomoramide (specific activity >30 Ci/mmol)
-
Unlabeled this compound
-
Naloxone (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Microscope slides (gelatin-coated)
-
Cryostat
-
Incubation chambers
-
Phosphor imaging screens or autoradiography film
-
Scintillation counter and vials
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Euthanize the animal (e.g., rat, mouse) in accordance with institutional guidelines.
-
Rapidly dissect the brain and freeze it in isopentane cooled with dry ice.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut 20 µm thick coronal or sagittal sections of the brain.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slide-mounted sections at -80°C.
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Place the slides in a slide holder and pre-incubate them in 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% BSA for 30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation with [3H]-Levomoramide:
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) with 0.1% BSA.
-
For total binding , add [3H]-Levomoramide to the incubation buffer at a concentration of 1-2 nM (or a concentration close to the Kd of the ligand).
-
For non-specific binding , prepare a separate incubation solution containing [3H]-Levomoramide (1-2 nM) and a high concentration of an unlabeled competitor, such as 1 µM Naloxone or 1 µM unlabeled this compound.
-
Incubate the slides in the respective solutions for 60-90 minutes at room temperature in a humidified chamber.
-
-
Washing:
-
After incubation, rapidly wash the slides to remove unbound radioligand.
-
Perform a series of washes in ice-cold 50 mM Tris-HCl buffer. For example:
-
2 x 2 minutes in buffer.
-
1 x 30 seconds in buffer.
-
A final quick dip in ice-cold deionized water to remove buffer salts.
-
-
Dry the slides rapidly under a stream of cool, dry air.
-
-
Exposure and Imaging:
-
Place the dried slides in an X-ray cassette.
-
Appose the slides to a phosphor imaging screen or autoradiography film.
-
Include calibrated radioactive standards to allow for quantification.
-
Expose for a period of 2-8 weeks at 4°C, depending on the specific activity of the ligand and the density of the receptors.
-
Develop the film or scan the phosphor imaging screen using a phosphor imager.
-
-
Data Analysis:
-
Use image analysis software to quantify the optical density of the autoradiograms in different brain regions.
-
Convert the optical density values to fmol/mg of tissue using the calibration curve generated from the radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.
-
Visualizations
Experimental Workflow for Autoradiography
Caption: Workflow for in vitro opioid receptor autoradiography.
Principle of Competitive Binding in Autoradiography
Caption: Principle of determining specific binding in autoradiography.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Levomoramide in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Levomoramide in aqueous buffers.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound solutions in a question-and-answer format.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do first?
A1: The first step is to assess the pH of your buffer system. This compound has a predicted pKa of 6.90, suggesting it is a weakly basic compound.[1] The solubility of weak bases is highly dependent on pH. Below its pKa, a higher proportion of the molecule will be in its protonated, more soluble form.
Initial Steps:
-
Verify Buffer pH: Ensure your buffer's pH is at least 1-2 units below the pKa of this compound (i.e., pH < 5.9).
-
Adjust pH: If your experimental conditions allow, try lowering the pH of your buffer. You can do this by adding a small amount of a dilute acid (e.g., 0.1 M HCl).
-
Gentle Heating and Agitation: Mild heating (e.g., 37°C) and consistent stirring or vortexing can aid dissolution.
Q2: I have adjusted the pH, but the solubility is still insufficient for my required concentration. What are my next options?
A2: If pH adjustment alone is not sufficient, you can explore the use of solubilizing excipients. The choice of excipient will depend on your specific application (e.g., in vitro assay, animal study). Common approaches include the use of cosolvents, surfactants, or cyclodextrins.[2][3]
Recommended Strategies:
-
Cosolvents: These are organic solvents miscible with water that can increase the solubility of hydrophobic compounds.[4][5]
-
Surfactants: These amphiphilic molecules can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility.[6][7][8]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with non-polar molecules.[9][10][11]
The following table provides starting points for incorporating these excipients.
| Solubilization Technique | Excipient Examples | Typical Starting Concentration (% v/v or w/v) | Considerations |
| Cosolvency | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO) | 5-20% | Can affect biological systems; check compatibility with your assay.[12][] |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Sodium Lauryl Sulfate (SLS) | 0.1-2% | Potential for cell toxicity; use the lowest effective concentration. |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1-10% | Can alter the free drug concentration; may not be suitable for all applications.[14][15] |
Q3: How do I determine the best solubilization strategy for my specific experiment?
A3: A systematic approach is recommended to identify the optimal conditions for solubilizing this compound. The following workflow can guide you through this process.
Frequently Asked Questions (FAQs)
Q: What is the predicted pKa of this compound?
A: The predicted pKa of this compound is 6.90.[1] This suggests it behaves as a weak base.
Q: Is this compound soluble in water?
Q: Can I use DMSO to dissolve this compound?
A: Yes, Dimethyl Sulfoxide (DMSO) is a common cosolvent used to dissolve poorly water-soluble compounds for in vitro studies.[][16] However, it is important to be aware of the potential effects of DMSO on your experimental system and to use the lowest possible concentration. A common practice is to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer, ensuring the final DMSO concentration is low (typically <0.5%).
Q: Are there any known incompatibilities with common buffers?
A: There is no specific information on this compound's incompatibilities with common buffers. However, when working with any weakly basic compound, it's advisable to use buffers with a pKa that provides good buffering capacity in the desired acidic pH range. Acetate and citrate buffers are common choices for pH ranges between 4 and 6.[17][18] Phosphate buffers are more suitable for near-neutral pH, which may not be optimal for this compound solubility.[19][20][21]
Q: What is the best way to prepare a stock solution of this compound?
A: For a stock solution, consider dissolving this compound in a suitable organic solvent in which it is freely soluble, such as methanol or chloroform, as indicated by available data.[1] Alternatively, a concentrated stock can be prepared in DMSO. This stock solution can then be diluted into your aqueous buffer containing any necessary solubilizing agents.
The following diagram illustrates a decision-making process for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: pH Adjustment for Solubility Enhancement
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., 50 mM acetate buffer).
-
Initial pH Measurement: Measure the initial pH of the buffer.
-
pH Adjustment: If the pH is above 5.9, slowly add 0.1 M HCl dropwise while stirring until the target pH (e.g., 4.5) is reached.
-
This compound Addition: Weigh the required amount of this compound and add it to the pH-adjusted buffer.
-
Dissolution: Stir the solution at room temperature or with gentle heating (37°C) for at least 30 minutes. Use a vortex mixer for vigorous agitation if necessary.
-
Visual Inspection: Visually inspect the solution for any undissolved particles. If particles remain, consider further pH reduction or proceeding to Protocol 2.
Protocol 2: Screening of Solubilizing Excipients
-
Stock Solution Preparation: Prepare concentrated stock solutions of the excipients to be tested (e.g., 50% v/v PEG 400, 10% w/v Tween 80, 40% w/v HP-β-CD) in the pH-adjusted buffer from Protocol 1.
-
Excipient Addition: In separate vials, add the appropriate volume of each excipient stock solution to the pH-adjusted buffer to achieve the desired final concentrations (refer to the table above for starting points).
-
This compound Addition: Add the target amount of this compound to each vial.
-
Dissolution: Agitate the vials (e.g., on a shaker or with a vortex mixer) for several hours or overnight at a controlled temperature.
-
Solubility Assessment: After equilibration, centrifuge the samples to pellet any undissolved drug. Analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Optimization: Based on the screening results, select the most effective excipient and optimize its concentration to achieve the desired this compound solubility with the minimum amount of excipient.
References
- 1. This compound [BAN:DCF:INN] | 5666-11-5 [chemicalbook.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Co-solvent: Significance and symbolism [wisdomlib.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 16. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. production.cbts.edu - Examples Of Buffer Solutions [production.cbts.edu]
- 19. Pharmaceutical Buffers [chemical-sales.com]
- 20. Buffers in Pharmaceutical and Biological Systems and Buffered Isotonic Solutions | Pharmaguideline [pharmaguideline.com]
- 21. uobabylon.edu.iq [uobabylon.edu.iq]
Technical Support Center: Troubleshooting Unexpected Cross-Reactivity with Levomoramide in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected cross-reactivity and other anomalous results when using Levomoramide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is the levorotatory isomer of the potent µ-opioid receptor agonist, dextromoramide.[1] It is considered to be pharmacologically inactive, or "virtually without activity."[1] Due to its inactivity, this compound is an ideal negative control in experiments involving opioid receptors. Its use helps to ensure that the observed effects of a test compound are due to its specific interaction with the receptor of interest and not an artifact of the assay system or a non-specific interaction.
Q2: We are observing a signal with this compound, which should be inactive. What are the potential causes?
Observing a signal with a negative control like this compound is a critical issue that requires systematic troubleshooting. The primary potential causes fall into three categories:
-
Contamination: The this compound sample may be contaminated with its active isomer, dextromoramide, or another active compound.
-
Off-Target Effects: this compound, despite its inactivity at the primary target (e.g., µ-opioid receptor), may be interacting with another receptor or protein in your assay system, leading to a detectable signal.[2]
-
Assay Artifacts: The observed signal may not be a true biological effect but rather an artifact of the assay itself, such as non-specific binding to the plate or filter, or interference with the detection system.
The following troubleshooting guides will walk you through a step-by-step process to identify the source of the unexpected signal.
Troubleshooting Guides
Guide 1: Investigating Unexpected Binding in Radioligand Competition Assays
Radioligand binding assays are a common method to characterize the interaction of a compound with a receptor.[3][4] If this compound is causing displacement of a radioligand, follow these steps:
Observed Problem: this compound shows unexpected displacement of a radiolabeled ligand in a competition binding assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected binding assay results.
Detailed Steps:
-
Verify Compound Purity and Identity:
-
Action: Analyze your this compound stock solution using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm its purity and identity.
-
Rationale: Contamination with even a small amount of the highly potent dextromoramide could lead to significant radioligand displacement.
-
-
Investigate Potential Off-Target Binding:
-
Action 1: Perform the binding assay using a cell line that does not express the opioid receptor of interest.
-
Rationale: If you still observe displacement, the effect is likely independent of the intended target.
-
Action 2: If available, screen this compound against a broader panel of receptors, particularly other G-protein coupled receptors (GPCRs).
-
Rationale: Dextromoramide is structurally related to other diphenylpropylamine derivatives, and this compound might have a weak affinity for an unrelated receptor present in your cell preparation.[5]
-
-
Assess for Assay Artifacts:
-
Action 1: Increase the concentration of blocking agents (e.g., Bovine Serum Albumin - BSA) in your assay buffer and use pre-treated filters (e.g., with polyethyleneimine - PEI) to minimize non-specific binding.[6]
-
Rationale: Highly lipophilic compounds can stick non-specifically to labware and filters, mimicking a true binding event.
-
Action 2: Run a control experiment without the cell membranes/receptor preparation to see if this compound interacts directly with the radioligand or the filter.
-
Rationale: This will help to identify any direct interference with the assay components.
-
Guide 2: Troubleshooting Unexpected Activity in Functional Assays (e.g., cAMP Assays)
Functional assays measure the downstream signaling consequences of receptor activation.[7] An unexpected signal with this compound in a functional assay requires careful investigation.
Observed Problem: this compound unexpectedly alters second messenger levels (e.g., inhibits cAMP production) in a functional assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected functional assay results.
Detailed Steps:
-
Confirm Compound Purity:
-
Action: As with the binding assay, the first step is to confirm the purity of your this compound sample via HPLC-MS.
-
Rationale: Contamination is a common source of unexpected agonist activity.
-
-
Rule Out Off-Target Effects:
-
Action 1: Perform the functional assay in parallel using mock-transfected cells (cells that do not express the opioid receptor).
-
Rationale: If this compound still produces a signal, it is acting through an endogenous receptor or pathway in the host cells.
-
Action 2: Pre-treat the cells with a well-characterized, selective antagonist for the target receptor (e.g., naloxone for µ-opioid receptors) before adding this compound.
-
Rationale: If the antagonist blocks the effect of this compound, it suggests the activity is mediated through the target receptor, and could indicate a case of partial agonism or inverse agonism, although highly unlikely for this compound.
-
-
Investigate Pathway-Specific Effects (Biased Agonism):
-
Action: If the effect appears to be on-target, consider assessing different signaling pathways downstream of the receptor (e.g., G-protein activation vs. β-arrestin recruitment).
-
Rationale: While highly improbable for an inactive isomer, some ligands can be "biased agonists," preferentially activating one signaling pathway over another.[8] Testing multiple endpoints can provide a more complete picture of the compound's activity.
-
Data Summary
The following table provides reference binding affinity (Ki) values for dextromoramide and other common opioids at the three main opioid receptor subtypes. Note the high affinity of dextromoramide for the µ-opioid receptor. This compound is expected to have a significantly higher Ki (lower affinity) at these receptors.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Dextromoramide | ~1-10 | >1000 | >1000 |
| Morphine | 1-5 | ~200-1000 | ~200-1000 |
| Fentanyl | 0.1-1 | >1000 | >1000 |
| DAMGO | 1-10 | ~200 | >1000 |
| DPDPE | >1000 | 1-10 | >1000 |
| U-50,488 | >1000 | >1000 | 1-10 |
| This compound | Expected >10,000 | Expected >10,000 | Expected >10,000 |
Note: These are approximate values from various sources and can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from opioid receptors.[9]
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]DAMGO for µ-opioid receptors)
-
Unlabeled ligands: this compound, dextromoramide (as a positive control), and a non-specific binding control (e.g., naloxone)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates and glass fiber filters
-
Scintillation cocktail and counter
Workflow:
Caption: Workflow for a radioligand competition binding assay.
Procedure:
-
In a 96-well plate, add binding buffer.
-
Add increasing concentrations of this compound (and control compounds) in triplicate. For total binding, add buffer only. For non-specific binding, add a high concentration of an unlabeled antagonist (e.g., 10 µM naloxone).
-
Add the radioligand at a final concentration close to its Kd value.
-
Add the cell membrane preparation to all wells.
-
Incubate the plate (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and measure radioactivity.
-
Analyze the data using non-linear regression to determine the IC50 and subsequently the Ki value for this compound.
Protocol 2: Functional cAMP Inhibition Assay
This protocol outlines a method to assess the functional activity of this compound by measuring its effect on forskolin-stimulated cAMP production in cells expressing a Gi-coupled opioid receptor.[7][10]
Materials:
-
Cells stably expressing the opioid receptor of interest (e.g., CHO-hMOP)
-
Assay medium (e.g., serum-free DMEM)
-
Forskolin (to stimulate adenylyl cyclase)
-
This compound and control compounds (e.g., DAMGO as a positive control)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Workflow:
Caption: Workflow for a functional cAMP inhibition assay.
Procedure:
-
Seed the receptor-expressing cells in a 96-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with assay medium.
-
Pre-incubate the cells with serial dilutions of this compound or control compounds for a short period (e.g., 15-30 minutes).
-
Add forskolin to all wells to stimulate cAMP production.
-
Incubate for the recommended time according to your cAMP detection kit (typically 15-60 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using your chosen detection method.
-
Plot the cAMP levels against the concentration of this compound to determine if it has any inhibitory (or stimulatory) effect.
References
- 1. Dextromoramide | C25H32N2O2 | CID 92943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. revvity.com [revvity.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Dextromoramide Tartrate|Opioid Analgesic|CAS 2922-44-3 [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Optimizing Ligand Concentration for Effective Receptor Blockade
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on receptor blockade experiments. While the initial query focused on Levomoramide, it is crucial to note a critical characteristic of this compound before proceeding to general experimental guidance.
A Critical Note on this compound
Initial research indicates that this compound is the inactive levorotatory isomer of the potent opioid analgesic dextromoramide.[1][2] Scientific literature consistently describes this compound as being "virtually without activity" in terms of opioid receptor binding and subsequent analgesic effect.[1] Therefore, this compound is not a suitable compound for use in receptor blockade experiments, as it does not effectively bind to and block the target receptor.
For a compound to be an effective receptor antagonist (blocker), it must exhibit high affinity for the receptor without eliciting a downstream signaling response (i.e., it has zero intrinsic efficacy). Based on available data, this compound lacks the requisite affinity for opioid receptors to function as a blocker.
This guide will, therefore, address the principles of optimizing antagonist concentration for effective receptor blockade using a hypothetical active antagonist, hereafter referred to as "Antagonist X," as an example.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any blockade of my receptor with Antagonist X?
A1: There are several potential reasons for a lack of receptor blockade:
-
Incorrect Antagonist Concentration: The concentration of Antagonist X may be too low to effectively compete with the agonist for binding to the receptor.
-
Antagonist Insolubility: Antagonist X may not be fully dissolved in your experimental buffer, leading to a lower effective concentration.
-
Inappropriate Incubation Time: The pre-incubation time with Antagonist X may be insufficient for it to reach binding equilibrium with the receptor.
-
Receptor Density: The expression level of the target receptor in your system may be too high, requiring a higher concentration of Antagonist X for effective blockade.
-
Antagonist Degradation: Antagonist X may be unstable in your experimental conditions.
Q2: How do I determine the optimal concentration of Antagonist X?
A2: The optimal concentration is typically determined by performing a concentration-response curve. This involves pre-incubating the cells or tissue with increasing concentrations of Antagonist X before adding a fixed concentration of an agonist. The concentration of Antagonist X that inhibits the agonist response by 50% is its IC50 value. For complete blockade, a concentration of 10-100 times the IC50 is often used.
Q3: What is the ideal pre-incubation time for Antagonist X?
A3: The ideal pre-incubation time depends on the binding kinetics (on-rate and off-rate) of Antagonist X to the receptor. A time-course experiment should be performed where the duration of pre-incubation with Antagonist X is varied before the addition of the agonist. The shortest time that produces the maximal inhibitory effect should be used.
Q4: Can the concentration of the agonist affect the apparent potency of Antagonist X?
A4: Yes. For competitive antagonists, the degree of blockade is dependent on the concentration of the agonist. A higher concentration of agonist will require a higher concentration of Antagonist X to achieve the same level of blockade. This relationship is described by the Schild equation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells/experiments. | Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Cell plating inconsistency. | Ensure even cell distribution when plating. Check cell viability. | |
| Reagent instability. | Prepare fresh reagents for each experiment. Store stock solutions appropriately. | |
| Incomplete receptor blockade even at high antagonist concentrations. | Antagonist is not a full antagonist (partial agonist activity). | Characterize the intrinsic activity of the antagonist using a functional assay in the absence of an agonist. |
| Off-target effects. | Test the specificity of the antagonist against other related receptors. | |
| Insufficient antagonist concentration. | Increase the concentration of the antagonist. Check the solubility of the antagonist. | |
| Shift in the agonist dose-response curve is not parallel. | Non-competitive antagonism. | The antagonist may be binding to an allosteric site or irreversibly to the receptor. Further mechanistic studies are required. |
| Experimental artifact. | Review experimental protocol for potential errors in serial dilutions or reagent addition. |
Experimental Protocols
Protocol 1: Determination of Antagonist IC50 using a Functional Assay
This protocol outlines the steps to determine the concentration of Antagonist X required to inhibit 50% of the response induced by a known agonist.
-
Cell Culture: Plate cells expressing the receptor of interest at a suitable density in a 96-well plate and culture overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of Antagonist X in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of Antagonist X in assay buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Prepare a solution of the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Antagonist Pre-incubation:
-
Remove culture medium from the cells and wash with assay buffer.
-
Add the various concentrations of Antagonist X to the wells. Include a vehicle control (buffer with the same concentration of solvent).
-
Incubate for a predetermined time (e.g., 30 minutes) at the appropriate temperature (e.g., 37°C).
-
-
Agonist Stimulation:
-
Add the agonist solution to all wells (except for a negative control).
-
Incubate for a time sufficient to elicit a measurable response.
-
-
Signal Detection:
-
Measure the response using an appropriate detection method (e.g., fluorescence, luminescence, or electrophysiology).
-
-
Data Analysis:
-
Normalize the data to the response of the agonist in the absence of the antagonist (100%) and the basal response (0%).
-
Plot the normalized response against the logarithm of the Antagonist X concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Agonist and Antagonist interaction with a G-protein coupled receptor.
Caption: Workflow for determining antagonist IC50.
References
Stability testing of Levomoramide under various experimental conditions
Levomoramide Stability Testing Technical Support Center
Disclaimer: Publicly available stability data for this compound is limited. The following guidelines are based on established principles of pharmaceutical forced degradation studies as outlined by the International Council for Harmonisation (ICH) and general chemical knowledge of the functional groups present in the this compound structure. The experimental conditions and results presented are illustrative and should be adapted based on preliminary findings in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they necessary for this compound?
A: Forced degradation, or stress testing, involves subjecting a drug substance like this compound to conditions more severe than accelerated stability testing. These studies are crucial to:
-
Identify potential degradation products that could form during storage.[1]
-
Elucidate the intrinsic stability of the molecule and its degradation pathways.[1]
-
Develop and validate a stability-indicating analytical method that can separate and quantify the active ingredient from its impurities and degradants.[2]
-
Inform decisions on formulation development, packaging, and storage conditions.[1]
Q2: What are the key stress conditions I should apply to this compound?
A: Based on ICH guidelines and the structure of this compound, the following stress conditions are recommended:
-
Acidic and Basic Hydrolysis: To test susceptibility to pH changes. This compound contains an amide bond, which is prone to hydrolysis.[3][4]
-
Oxidation: To evaluate sensitivity to oxidizing agents. The molecule has tertiary amine groups (morpholine and pyrrolidine rings) that can be susceptible to oxidation.[5][6]
-
Thermal Stress: To assess the effect of high temperatures on the solid drug substance and solutions.
-
Photolytic Stress: To determine if light exposure causes degradation. The presence of two phenyl rings suggests potential photosensitivity.[7]
Q3: What is a reasonable target degradation level in these studies?
A: The goal is to achieve sufficient degradation to produce and identify potential impurities without completely degrading the parent molecule. A target degradation of 5-20% is generally considered appropriate for validating stability-indicating methods.[8] If no degradation is observed, more strenuous conditions may be required. If degradation is too rapid, conditions should be milder.
Q4: What is "mass balance" and why is it important?
A: Mass balance is an essential part of a forced degradation study. It is the process of accounting for the initial amount of the drug substance after degradation. An ideal mass balance is close to 100%, where the sum of the assay of the undegraded drug and the levels of all degradation products equals the initial assay. A poor mass balance might suggest that some degradants are not being detected by the analytical method (e.g., they are non-chromophoric or volatile) or are precipitating out of solution.
Troubleshooting Guides
Issue 1: No significant degradation is observed under initial stress conditions.
This can happen if this compound is highly stable under the applied conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no observed degradation.
Detailed Steps:
-
Review Conditions: Compare your experimental conditions to those typically used in the industry (see Experimental Protocols section).
-
Increase Stressor Strength:
-
Hydrolysis: Increase the concentration of acid/base (e.g., from 0.1 M to 1 M HCl or NaOH) or increase the temperature (e.g., from 60°C to 80°C).[8]
-
Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).
-
Thermal: Increase the temperature (e.g., from 80°C to 105°C), but be mindful of the drug's melting point.
-
-
Increase Duration: Extend the exposure time. For thermal and photolytic studies, this is often the primary variable to adjust.
-
Consider Anhydrous Conditions: For some molecules, traditional aqueous stress studies may not be suitable. Anhydrous conditions using reactive organic solutions can be an alternative approach.[9]
Issue 2: Degradation is too rapid (>50%) or complete.
This indicates that the conditions are too harsh for this compound.
Troubleshooting Steps:
-
Reduce Stressor Strength: Use milder conditions. For example, use 0.01 M HCl instead of 0.1 M, or 0.3% H₂O₂ instead of 3%.
-
Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C) and take more frequent time points.
-
Reduce Exposure Time: Sample at earlier time points (e.g., 1, 2, 4, and 8 hours instead of 24 hours).
Experimental Protocols (Templates)
These are starting-point protocols. You must adapt concentrations, temperatures, and time points based on your preliminary results.
Analytical Method: A stability-indicating HPLC method is required. A typical starting point would be a C18 column with a gradient elution using a phosphate or acetate buffer and acetonitrile or methanol as the mobile phase.[10] Detection is typically done via UV-Vis (a photodiode array detector is preferred to assess peak purity).[11]
Hydrolytic Degradation
-
Objective: To assess degradation in acidic, basic, and neutral conditions. The primary target is the amide bond.[3]
-
Procedure:
-
Prepare three stock solutions of this compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Dilute an aliquot of the stock solution with 0.1 M HCl to the target concentration.
-
Base Hydrolysis: Dilute another aliquot with 0.1 M NaOH.
-
Neutral Hydrolysis: Dilute a third aliquot with purified water.
-
Incubate all solutions at 60°C.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples by the stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To assess degradation in the presence of an oxidizing agent. The tertiary amines are potential sites of oxidation.[12]
-
Procedure:
-
Prepare a stock solution of this compound (~1 mg/mL).
-
Dilute an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂) to the target concentration.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).
-
Analyze by HPLC.
-
Photolytic Degradation
-
Objective: To assess degradation upon exposure to light.
-
Procedure:
-
Prepare a solution of this compound (~1 mg/mL).
-
Expose the solution (in a photostable, transparent container) and a sample of the solid drug powder to a light source as specified in ICH Q1B guidelines. This typically involves exposure to not less than 1.2 million lux hours and 200 watt hours/square meter of UV-A light.[8]
-
Prepare a "dark" control sample by wrapping an identical sample in aluminum foil and storing it under the same temperature conditions.
-
Analyze the exposed and dark control samples at the end of the exposure period.
-
Data Presentation: Hypothetical Stability Data for this compound
The following tables illustrate how to present quantitative data from forced degradation studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Assay (% Label Claim) | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Total Impurities (% Area) | Mass Balance (%) |
| Control (t=0) | 0 | 99.8 | ND | ND | 0.2 | 100.0 |
| 0.1 M HCl @ 60°C | 24 | 88.5 | 9.2 (DP1) | ND | 11.1 | 99.6 |
| 0.1 M NaOH @ 60°C | 12 | 85.2 | 12.1 (DP1) | 1.5 (DP2) | 14.5 | 99.7 |
| 3% H₂O₂ @ RT | 24 | 91.3 | 6.8 (DP3) | ND | 8.4 | 99.7 |
| Heat (Solid, 80°C) | 72 | 98.9 | 0.5 (DP4) | ND | 0.9 | 99.8 |
| Light (ICH Q1B) | - | 97.5 | 1.8 (DP5) | ND | 2.4 | 99.9 |
ND: Not Detected. DP: Degradation Product. RT: Room Temperature.
Visualizations: Hypothetical Degradation Pathway
Based on its chemical structure, this compound has two primary sites susceptible to degradation: the amide bond and the tertiary amine groups.[13][14]
References
- 1. acdlabs.com [acdlabs.com]
- 2. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. uregina.ca [uregina.ca]
- 5. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. youtube.com [youtube.com]
- 9. pharmtech.com [pharmtech.com]
- 10. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GSRS [precision.fda.gov]
- 14. This compound [webbook.nist.gov]
Technical Support Center: Analysis of Commercial Levomoramide Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Levomoramide preparations. The focus is on addressing potential impurities and ensuring the quality and integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in commercial this compound preparations?
A1: Impurities in pharmaceutical preparations can originate from various stages, including synthesis, purification, formulation, and storage.[1][2] For a synthetic opioid like this compound, potential impurities can be broadly categorized as:
-
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts.[1][2]
-
Inorganic Impurities: These may include reagents, catalysts, heavy metals, or other residual materials like filter aids.[1][2]
-
Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.[1]
-
Related Substances: This includes isomers (like its active counterpart, dextromoramide), and other structurally similar compounds that may arise during synthesis.[3][4]
Q2: Why is it crucial to identify and quantify impurities in this compound samples?
A2: Even though this compound is the inactive isomer of a potent opioid, the presence of impurities can have significant consequences.[3] Unidentified peaks in your analytical run could represent toxic byproducts or even small amounts of the active isomer, dextromoramide, which would significantly impact experimental outcomes, particularly in non-clinical safety studies. Regulatory bodies like the FDA and ICH have strict guidelines on the identification and control of impurities in drug substances.[2][5]
Q3: What are the recommended analytical techniques for impurity profiling of this compound?
A3: A multi-pronged analytical approach is often necessary for comprehensive impurity profiling. The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the gold standards for separating and quantifying non-volatile and semi-volatile impurities.[1][5]
-
Gas Chromatography (GC): This technique is ideal for the analysis of volatile organic compounds, such as residual solvents.[1][6]
-
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), MS provides molecular weight information and structural details of unknown impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[6][7]
Troubleshooting Guide for Impurity Analysis
This guide addresses common issues encountered during the analysis of this compound preparations, particularly using HPLC, and provides systematic solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Unexpected Peaks in Chromatogram | - Contamination from sample preparation (e.g., solvent, glassware).- Presence of a co-eluting impurity.- Degradation of the sample after preparation. | - Run a blank injection (mobile phase and diluent) to check for system contamination.- Use high-purity solvents and clean glassware.- Modify the HPLC method (e.g., change gradient, mobile phase composition, or column chemistry) to try and resolve the peaks.- Analyze the sample immediately after preparation. |
| Peak Tailing or Fronting | - Column overload.- Incompatible sample solvent with the mobile phase.- Column degradation or contamination.[8] | - Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase whenever possible.[9]- Use a guard column to protect the analytical column.- Flush the column with a strong solvent or replace it if necessary.[10] |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Leaks in the HPLC system.- Poor temperature control.[11] | - Prepare fresh mobile phase and ensure proper mixing.- Check all fittings and connections for leaks.[10]- Use a column oven to maintain a consistent temperature.[11] |
| Noisy Baseline | - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp issue. | - Degas the mobile phase thoroughly.- Purge the pump to remove any trapped air.- Filter all solvents before use.[8]- Check the detector lamp's energy and replace if necessary. |
Data Presentation: Potential Impurities and Analytical Methods
While specific quantitative data for commercial this compound impurities is not publicly available, the following table summarizes potential impurity types and the primary analytical methods for their detection and characterization.
| Impurity Type | Potential Source | Primary Analytical Method(s) | Secondary/Confirmatory Method(s) |
| Starting Materials & Intermediates | Incomplete reaction during synthesis | HPLC-UV, UPLC-UV | LC-MS for identification |
| By-products | Side reactions during synthesis | HPLC-UV, UPLC-UV | LC-MS, NMR for structural elucidation |
| Degradation Products | Exposure to light, heat, or pH extremes | HPLC-UV, UPLC-UV | LC-MS/MS for fragmentation analysis |
| Residual Solvents | Purification and final processing steps | Headspace GC-FID/MS | - |
| Isomeric Impurities (e.g., dextromoramide) | Synthesis process | Chiral HPLC | - |
| Inorganic Impurities (e.g., catalysts) | Synthesis | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | - |
Experimental Protocols
General Protocol for HPLC-UV Analysis of this compound for Impurity Profiling
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute compounds with a wide range of polarities. (A typical gradient might run from 5% B to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm or a photodiode array (PDA) detector to monitor multiple wavelengths.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage of each impurity based on the area of the peak relative to the total area of all peaks.
-
For identification of unknown peaks, proceed to LC-MS analysis.
-
Protocol for Headspace GC-MS Analysis for Residual Solvents
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a headspace vial.
-
Add a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to dissolve the sample.
-
Seal the vial tightly.
-
-
GC-MS System and Conditions:
-
GC Column: A column suitable for volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Temperature Program: A programmed increase in temperature to separate solvents with different boiling points.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Headspace Autosampler Conditions: Equilibrate the vial at an elevated temperature (e.g., 80 °C) for a set time to allow volatile solvents to partition into the headspace before injection.
-
MS Detector: Operate in full scan mode to identify the solvents based on their mass spectra.
-
-
Data Analysis:
-
Identify residual solvents by comparing their mass spectra to a library of known spectra.
-
Quantify the identified solvents using a calibration curve prepared with known standards.
-
Visualizations
Experimental Workflow for Impurity Identification
Caption: A logical workflow for the identification and characterization of impurities in a pharmaceutical sample.
Hypothetical Signaling Pathway of an Opioid Compound
While this compound is considered inactive, this diagram illustrates a general opioid receptor signaling cascade that could be relevant for understanding the effects of any potential active impurities.
Caption: A simplified diagram of a G-protein coupled opioid receptor signaling pathway.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 5. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Levomoramide In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the non-specific binding (NSB) of Levomoramide in in vitro assays.
Introduction to this compound and Non-Specific Binding
This compound is the inactive stereoisomer of the potent opioid analgesic, dextromoramide. Due to its pharmacological inactivity, this compound is an ideal negative control for in vitro studies involving dextromoramide or other opioid receptor ligands. However, like many small molecules, this compound can exhibit non-specific binding to surfaces and macromolecules in an assay system, potentially leading to misleading results. This guide outlines strategies to minimize such artifacts.
Troubleshooting Guide: Non-Specific Binding of this compound
Q1: I am observing high background signal in my radioligand binding assay when using this compound as a negative control. What are the likely causes and solutions?
High background signal is a common indicator of non-specific binding. The lipophilic nature of this compound can contribute to its interaction with plasticware, membranes, and proteins other than the intended target.
Recommended Solutions:
| Strategy | Recommendation | Rationale |
| Buffer Optimization | Increase the ionic strength of your assay buffer by adding NaCl (50-150 mM). | Shields electrostatic interactions that can contribute to non-specific binding.[1] |
| Adjust the pH of the buffer. For opioid receptor binding assays, a pH of 7.4 is standard. | Altering the pH can change the charge of both this compound and interacting surfaces, potentially reducing non-specific electrostatic interactions.[1] | |
| Blocking Agents | Add Bovine Serum Albumin (BSA) to your assay buffer at a concentration of 0.1% to 1% (w/v). | BSA is a protein that can block non-specific binding sites on plasticware and other surfaces, preventing this compound from adhering.[1][2] |
| Surfactants | Include a non-ionic surfactant, such as Tween-20, in your assay and wash buffers at a low concentration (0.01% to 0.05% v/v). | Surfactants can disrupt hydrophobic interactions, which are a common cause of non-specific binding for lipophilic molecules. They also help prevent the compound from sticking to tubing and container walls.[2][3] |
| Assay Plates | Use low-binding microplates. | These plates are treated to have a more hydrophilic surface, reducing the potential for hydrophobic interactions with the test compound. |
| Washing Steps | Increase the number and duration of wash steps after incubation. | Thorough washing helps to remove unbound and non-specifically bound this compound.[4] |
Q2: My competition binding curve for dextromoramide is shifted when I include this compound in a parallel control experiment. How can I address this?
This suggests that this compound may be non-specifically interacting with components of the assay, which could sequester it and alter the effective concentration of the competing ligand.
Recommended Solutions:
-
Incorporate Blocking Agents: The combination of BSA and a non-ionic surfactant like Tween-20 is often effective. BSA can act as a carrier protein in the solution, keeping this compound soluble and reducing its non-specific interactions.
-
Optimize Compound Concentration: Ensure that the concentration of this compound used as a negative control is appropriate and not excessively high, as this can exacerbate non-specific effects.
-
Run a "No Receptor" Control: Perform a binding experiment with this compound in the absence of the target receptor to quantify its binding to the assay apparatus (filters, plates, etc.). This can help to correct for non-specific binding in your data analysis.
Frequently Asked Questions (FAQs)
What are the key physicochemical properties of this compound that influence its non-specific binding?
As the stereoisomer of dextromoramide, this compound shares the same key physicochemical properties that can influence non-specific binding.
| Property | Value (for Dextromoramide) | Implication for Non-Specific Binding |
| Molecular Formula | C25H32N2O2[5][6][7] | - |
| Molecular Weight | 392.5 g/mol [5][6][7] | - |
| Predicted pKa | Basic | The presence of basic nitrogen atoms means the molecule will likely be protonated and carry a positive charge at physiological pH, which can lead to electrostatic interactions with negatively charged surfaces or biomolecules. |
| Predicted XLogP3-AA | 3.8 | A relatively high value indicates significant lipophilicity, suggesting a tendency to partition into non-polar environments and bind non-specifically through hydrophobic interactions with plastic surfaces and lipid membranes. |
What is the primary binding target of this compound?
This compound is the inactive isomer of dextromoramide, a potent µ-opioid receptor agonist.[8] As such, this compound itself is considered to have virtually no significant analgesic activity and is not expected to bind with high affinity to opioid receptors. Its primary utility in research is as a negative control in experiments investigating the specific binding and functional activity of dextromoramide.
What are appropriate controls when assessing the non-specific binding of this compound?
-
Total Binding: Incubate the radiolabeled ligand with the receptor preparation in the absence of any competitor.
-
Non-Specific Binding (NSB): Incubate the radiolabeled ligand with the receptor preparation in the presence of a saturating concentration of an unlabeled, high-affinity ligand (e.g., naloxone for opioid receptors).
-
This compound Control: Incubate the radiolabeled ligand with the receptor preparation in the presence of the desired concentration of this compound.
-
"No Receptor" Control: Incubate the radiolabeled ligand and this compound in the assay buffer without the receptor preparation to measure binding to the assay apparatus.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for µ-Opioid Receptor with this compound as a Negative Control
This protocol describes a competitive binding assay to determine the binding affinity of a test compound (e.g., dextromoramide) for the µ-opioid receptor, using this compound as a negative control.
Materials:
-
Membrane preparation from cells expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).
-
Test Compound: Dextromoramide.
-
Negative Control: this compound.
-
Non-specific Binding Control: Naloxone.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
In a 96-well plate, prepare serial dilutions of the test compound (dextromoramide) and this compound.
-
To determine total binding, add only the radioligand to a set of wells.
-
For non-specific binding, add the radioligand and a high concentration of naloxone (e.g., 10 µM) to another set of wells.
-
To the experimental wells, add the radioligand and the respective concentrations of dextromoramide or this compound.
-
Initiate the binding reaction by adding the membrane preparation to all wells.
-
Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to remove unbound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Specific binding is calculated as the difference between total binding and non-specific binding.
Visualizations
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. benchchem.com [benchchem.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dextromoramide | C25H32N2O2 | CID 92943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dextromoramide - Wikipedia [en.wikipedia.org]
- 7. Dextromoramide [bionity.com]
- 8. Dextromoramide Tartrate|Opioid Analgesic|CAS 2922-44-3 [benchchem.com]
Interpreting ambiguous results when using Levomoramide as a control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Levomoramide as a control in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a control?
This compound is the inactive stereoisomer of the potent µ-opioid receptor agonist, dextromoramide.[1][2] Because it is considered pharmacologically inert, it serves as an ideal negative control in experiments studying opioid receptor function. An effective negative control should not produce a significant biological response, thus helping to ensure that any observed effects from a test compound are specific to the target of interest.
Q2: What is the expected result when using this compound in a µ-opioid receptor binding assay?
In a competitive radioligand binding assay, this compound is expected to show very low affinity for the µ-opioid receptor.[1] This means a very high concentration of this compound would be required to displace a radiolabeled µ-opioid receptor ligand. The resulting inhibition constant (Ki) should be in the high micromolar to millimolar range, or show no specific binding at all.
Q3: What is the expected outcome in a functional assay, such as a cAMP assay, when using this compound?
Since µ-opioid receptors are typically Gαi-coupled, their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3] As an inactive compound, this compound should not cause a significant change in cAMP levels, even at high concentrations.
Troubleshooting Guides
Issue 1: Unexpected Activity Observed with this compound in a Receptor Binding Assay
Q: I'm seeing significant displacement of my radioligand with this compound in my µ-opioid receptor binding assay. What could be the cause?
A: This is an unexpected result for a negative control. Here are several potential causes and troubleshooting steps:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contamination of this compound Stock | 1. Verify Purity: Confirm the purity and identity of your this compound sample using analytical techniques such as mass spectrometry or HPLC. 2. Check for Dextromoramide: Specifically test for the presence of the active isomer, dextromoramide, which is a potent µ-opioid agonist.[1] 3. Source a New Sample: If contamination is suspected, obtain a new, certified pure sample of this compound from a reputable supplier. |
| High Concentration Effects | 1. Review Concentration Range: Ensure you are not using excessively high concentrations of this compound. Even inactive compounds can exhibit non-specific binding or off-target effects at very high concentrations.[4][5] 2. Determine Non-Specific Binding: Include a condition with a high concentration of a known, structurally unrelated µ-opioid receptor ligand to define non-specific binding accurately. |
| Experimental Artifact | 1. Check Assay Buffer: Ensure the pH and composition of your assay buffer are correct. 2. Validate Receptor Preparation: Confirm the integrity and receptor density of your cell membrane preparation. 3. Filter Binding Issues: If using a filtration assay, ensure proper washing steps to remove unbound ligand. |
Issue 2: this compound Shows Activity in a Functional (cAMP) Assay
Q: My cAMP levels are decreasing when I apply this compound to my cells expressing µ-opioid receptors. Why is my negative control showing an effect?
A: A decrease in cAMP upon this compound application is contrary to its expected behavior. Consider the following possibilities:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Contamination | As with the binding assay, the primary suspect is contamination with the active dextromoramide isomer. Verify the purity and identity of your this compound sample. |
| Off-Target Effects | 1. Test in Parental Cells: Perform the cAMP assay on the parental cell line that does not express the µ-opioid receptor. If you still observe a decrease in cAMP, the effect is likely off-target and not mediated by the µ-opioid receptor. 2. Use a µ-Opioid Antagonist: Pre-treat the cells with a µ-opioid receptor antagonist (e.g., naloxone). If the this compound-induced decrease in cAMP is blocked, it suggests an unexpected interaction with the µ-opioid receptor. If the effect persists, it confirms an off-target mechanism. |
| Cell Health and Assay Conditions | 1. Assess Cell Viability: High concentrations of any compound can be cytotoxic and affect cellular processes, including cAMP production. Perform a cell viability assay in parallel. 2. Check Forskolin Concentration: In assays for Gαi-coupled receptors, where adenylyl cyclase is stimulated with forskolin, ensure you are using the correct concentration of forskolin. |
Data Presentation
Table 1: Example µ-Opioid Receptor Binding Affinity Data
| Compound | IC50 (nM) | Ki (nM) | Expected Outcome |
| DAMGO (Positive Control) | 2.5 | 1.8 | High Affinity |
| Test Compound X | 15.2 | 10.9 | Moderate Affinity |
| This compound (Negative Control) | >10,000 | >7,200 | Very Low/No Affinity |
Table 2: Example Functional Data from a cAMP Assay
| Compound | EC50 (nM) | % Inhibition of Forskolin-Stimulated cAMP | Expected Outcome |
| DAMGO (Positive Control) | 5.8 | 85% | Potent Agonist |
| Test Compound Y | 45.3 | 72% | Agonist |
| This compound (Negative Control) | >10,000 | <5% | Inactive |
Experimental Protocols
Key Experiment 1: µ-Opioid Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the µ-opioid receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of a µ-opioid receptor radioligand (e.g., [³H]DAMGO at its Kd concentration), and varying concentrations of the test compound or control (this compound).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[6]
Key Experiment 2: Gαi-Coupled cAMP Assay
Objective: To measure the effect of a test compound on adenylyl cyclase activity via the µ-opioid receptor.
Methodology:
-
Cell Plating: Plate cells expressing the µ-opioid receptor in a 384-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test compound or control (this compound).
-
Stimulation: Add a fixed concentration of forskolin to stimulate adenylyl cyclase and cAMP production.
-
Incubation: Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., AlphaScreen or HTRF). The signal will be inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the response against the log of the compound concentration to determine the EC50 and the maximal inhibition of forskolin-stimulated cAMP production.
Visualizations
Caption: µ-Opioid receptor signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for High-Throughput Screening with Levomoramide
Welcome to the technical support center for high-throughput screening (HTS) applications involving Levomoramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for potential challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
A1: this compound is the inactive levorotatory isomer of the potent opioid analgesic, dextromoramide.[1][2] It is crucial to understand that this compound is considered to be virtually without analgesic or significant biological activity.[1] Its active counterpart is the dextrorotatory isomer, dextromoramide.
Q2: We are observing "hits" in our HTS campaign using this compound. What could be the reason for this?
A2: Observing apparent activity with an inactive compound like this compound is a strong indicator of assay interference or other experimental artifacts.[3][4] Common causes for such false positives in HTS include compound autofluorescence, light scattering, compound aggregation, or non-specific interactions with assay components like enzymes or reporters (e.g., luciferase).[3][4] It is essential to perform counter-screens and secondary assays to identify and eliminate these false positives.
Q3: What are the key considerations when designing an HTS assay for opioid receptors?
A3: A robust HTS assay for opioid receptors should be sensitive, reproducible, and suitable for automation and miniaturization.[3][5] Key considerations include the choice of a biologically relevant cell line expressing the target receptor, a stable and sensitive readout technology (e.g., fluorescence, luminescence, or label-free), and rigorous validation using known active and inactive control compounds.[3][5]
Q4: How can we minimize the risk of false positives in our HTS campaign?
A4: To minimize false positives, it is critical to:
-
Perform counter-screens: Test your "hits" in an assay that lacks the biological target to identify compounds that interfere with the detection method.[4]
-
Use orthogonal assays: Confirm the activity of primary hits using a different assay technology that relies on a distinct biological principle.
-
Conduct dose-response curves: True hits should exhibit a concentration-dependent effect, whereas many forms of assay interference are not dose-dependent in a biologically meaningful way.
-
Visually inspect "hits": Microscopic examination of assay wells can help identify compound precipitation or aggregation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal across the entire plate | Reagent instability or degradation. | Prepare fresh reagents daily. Ensure proper storage conditions for all assay components. |
| Contamination of reagents or microplates. | Use sterile, high-quality reagents and plates. Filter buffers and media. | |
| Inconsistent results between replicate wells | Poor liquid handling or pipetting errors. | Calibrate and maintain automated liquid handlers and pipettes. Ensure proper mixing of reagents. |
| Cell plating non-uniformity. | Optimize cell seeding density and technique to ensure a uniform monolayer. | |
| "Edge effects" observed on microplates | Evaporation from wells on the plate perimeter. | Use plates with lids, and consider using plate sealers. Maintain proper humidity in the incubator. Do not use the outer wells for experimental samples. |
| Apparent activity with negative controls (e.g., this compound) | Compound interference with the assay signal (autofluorescence, quenching). | Perform a pre-read of the compound plate to identify fluorescent compounds. Use counter-screens to identify interfering compounds. |
| Non-specific binding to assay components. | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to reduce non-specific interactions. | |
| Compound aggregation. | Include a detergent in the assay buffer and perform secondary assays to confirm activity. |
Experimental Protocols
Protocol 1: General Opioid Receptor Functional Assay (cAMP Measurement)
This protocol describes a general method for measuring the inhibition of cyclic AMP (cAMP) production following the activation of a Gi-coupled opioid receptor.
-
Cell Culture and Plating:
-
Culture CHO or HEK293 cells stably expressing the opioid receptor of interest in appropriate media.
-
Seed cells into 384-well assay plates at a predetermined optimal density and incubate overnight.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of test compounds (including this compound as a negative control and a known opioid agonist as a positive control) in a suitable assay buffer.
-
Using an automated liquid handler, add the compounds to the cell plates.
-
-
Cell Stimulation and Lysis:
-
Add forskolin (or another adenylyl cyclase activator) to all wells to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
cAMP Detection:
-
Add the cAMP detection reagents (e.g., HTRF, AlphaLISA, or fluorescence polarization-based) to the lysed cell plates.
-
Incubate as recommended by the manufacturer.
-
-
Data Acquisition and Analysis:
-
Read the plates using a plate reader compatible with the detection technology.
-
Normalize the data to the positive and negative controls and calculate the Z'-factor to assess assay quality.[6]
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 3. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Technical Support Center: Chiral Synthesis of Pure Levomoramide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral synthesis of pure Levomoramide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low yield in the synthesis of racemic moramide.
| Possible Cause | Suggested Solution |
| Incomplete alkylation of diphenylacetonitrile: The reaction of diphenylacetonitrile with 1-morpholino-2-chloropropane may not go to completion. | - Ensure the use of a strong base (e.g., sodium amide, sodium hydride) to fully deprotonate the diphenylacetonitrile. - Monitor the reaction progress using TLC or GC to ensure complete consumption of the starting material. - Consider using the more reactive 1-morpholino-2-bromopropane or preparing the iodo-analog in situ.[1] |
| Side reactions during alkylation: Dialkylation of diphenylacetonitrile can occur, reducing the yield of the desired mono-alkylated product.[2] | - Use a strict 1:1 stoichiometry of diphenylacetonitrile to the alkylating agent.[2] - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and minimize dialkylation. |
| Hydrolysis of the nitrile during workup: The nitrile group can be sensitive to harsh acidic or basic conditions during the workup, leading to the formation of the corresponding carboxylic acid or amide. | - Use mild workup conditions, maintaining a neutral or slightly acidic pH. - Minimize the exposure of the nitrile to strong acids or bases. |
| Difficulties in the amide coupling of the carboxylic acid with pyrrolidine: The formation of the amide bond between the intermediate carboxylic acid and pyrrolidine may be inefficient. | - Use a suitable coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid. - Ensure anhydrous conditions, as water can hydrolyze the activated intermediate. - To avoid potential side reactions, the amine can be added to the reaction mixture after a pre-activation period of the carboxylic acid with the coupling agent.[3] |
Problem 2: Poor resolution of this compound and Dextromoramide.
| Possible Cause | Suggested Solution |
| Inappropriate resolving agent: The chosen chiral resolving agent may not form diastereomeric salts with significantly different solubilities. | - L-(+)-tartaric acid is a commonly used and effective resolving agent for racemic moramide, leading to the preferential crystallization of one diastereomer.[4] - If tartaric acid is ineffective, consider other chiral acids such as dibenzoyltartaric acid or mandelic acid. |
| Incorrect solvent for crystallization: The solvent system may not provide a sufficient difference in the solubility of the diastereomeric salts. | - Methanol is a suitable solvent for the crystallization of the diastereomeric salts of moramide with tartaric acid. - If crystallization is slow or incomplete, try slowly adding a less polar co-solvent (anti-solvent) to induce precipitation. - Experiment with different solvent systems, such as ethanol or isopropanol. |
| "Oiling out" of the diastereomeric salt: The salt may separate as an oil instead of a crystalline solid, preventing effective separation. | - This can be caused by high concentrations, rapid cooling, or an unsuitable solvent. - Try diluting the solution, cooling it more slowly, or using a different solvent system. - Seeding the solution with a small crystal of the desired diastereomer can help induce crystallization. |
| Low enantiomeric excess (ee) of the resolved this compound: The separation of the diastereomers may be incomplete, resulting in a low enantiomeric purity of the final product. | - Perform multiple recrystallizations of the diastereomeric salt to improve its purity before liberating the free base. - Optimize the crystallization conditions (solvent, temperature, cooling rate) to maximize the separation efficiency. |
Problem 3: Inaccurate determination of enantiomeric excess (ee).
| Possible Cause | Suggested Solution |
| Poor resolution on the chiral HPLC column: The chosen chiral stationary phase (CSP) and mobile phase may not be suitable for separating the moramide enantiomers. | - Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of amine-containing chiral compounds.[5] - Screen different mobile phases, including normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with additives) systems. - Optimize the mobile phase composition, flow rate, and column temperature to improve resolution.[6] |
| Peak tailing or fronting in the chromatogram: Asymmetrical peak shapes can lead to inaccurate integration and ee calculation. | - Add a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase in normal-phase chromatography to improve the peak shape of basic analytes.[6] - In reversed-phase chromatography, adjust the pH of the mobile phase with an acidic or basic additive.[6] |
| Incorrect integration of the peaks: Improper integration of the enantiomer peaks will lead to an erroneous ee value. | - Ensure that the baseline is correctly set and that the peaks are integrated from the start to the end of the peak. - Use a validated integration method and manually check the integration of each chromatogram. |
| Co-elution with impurities: Impurities in the sample may co-elute with one of the enantiomers, leading to an overestimation of its peak area. | - Ensure the sample is of high purity before chiral analysis. - Use a diode array detector (DAD) or a mass spectrometer (MS) to check for peak purity. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining pure this compound?
A1: The synthesis of pure this compound typically involves a multi-step process. First, racemic moramide is synthesized. This is followed by a chiral resolution step to separate the two enantiomers, this compound and Dextromoramide. The inactive levorotatory isomer is the desired product.
Q2: What are the key steps in the synthesis of racemic moramide?
A2: The synthesis of racemic moramide generally follows these key steps:
-
Alkylation: Alkylation of diphenylacetonitrile with a suitable 1-morpholino-2-halopropane.
-
Hydrolysis: Hydrolysis of the resulting nitrile to the corresponding carboxylic acid.
-
Amide Coupling: Coupling of the carboxylic acid with pyrrolidine to form racemic moramide.
Q3: What is the most common method for the chiral resolution of racemic moramide?
A3: The most common method is classical chemical resolution through the formation of diastereomeric salts. This involves reacting the racemic moramide base with a chiral acid, such as L-(+)-tartaric acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4][7]
Q4: How can I confirm the absolute configuration of the isolated this compound?
A4: The absolute configuration can be confirmed using several methods:
-
X-ray Crystallography: This provides an unambiguous determination of the three-dimensional structure.
-
Chiroptical Methods: Comparison of the optical rotation or circular dichroism (CD) spectrum of the synthesized sample with that of a known standard of this compound.
-
Chiral HPLC: Co-injection of the synthesized sample with a racemic standard on a calibrated chiral HPLC system can identify the enantiomer based on its retention time.
Q5: What are the critical parameters to control during the chiral HPLC analysis?
A5: The critical parameters for a successful chiral HPLC separation include:
-
Chiral Stationary Phase (CSP): The choice of CSP is crucial and should be screened for the specific analytes.
-
Mobile Phase Composition: The ratio of solvents and the type and concentration of additives (e.g., acids, bases) significantly impact the separation.
-
Column Temperature: Temperature affects the thermodynamics of the chiral recognition process and can influence resolution.
-
Flow Rate: Optimizing the flow rate can improve peak shape and resolution.
Q6: How is enantiomeric excess (ee) calculated from a chiral chromatogram?
A6: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:[8]
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Q7: What are some common side products to watch out for during the synthesis?
A7: Potential side products include:
-
Dialkylated diphenylacetonitrile: Formed during the alkylation step if an excess of the alkylating agent is used or if the reaction conditions are not well-controlled.[2]
-
Over-reduction products: If a reduction step is involved, for example, in the synthesis of a precursor, over-reduction can lead to unwanted byproducts.
-
Products of side reactions from coupling agents: Some coupling agents can lead to the formation of byproducts that need to be removed during purification.
Experimental Protocols
Synthesis of a Racemic Moramide Analog (Illustrative Protocol)
This protocol is based on the synthesis of a closely related moramide analog and illustrates the key chemical transformations.[5][6]
-
Synthesis of Racemic 1-(morpholin-4-yl)propan-2-ol:
-
To a solution of morpholine (1.2 equivalents) in water, add 1,2-propylene oxide (1.0 equivalent) at room temperature.
-
Stir the reaction mixture for 14 hours.
-
Extract the product with a suitable organic solvent and purify by column chromatography.
-
-
Enzymatic Kinetic Resolution of the Racemic Alcohol:
-
Dissolve the racemic alcohol in tert-butyl methyl ether (MTBE).
-
Add an immobilized lipase (e.g., from Candida antarctica) and vinyl acetate (2 equivalents).
-
Stir the mixture at 25°C and monitor the reaction progress by GC or HPLC.
-
After reaching approximately 50% conversion, stop the reaction and separate the enzyme by filtration.
-
Separate the resulting ester and the unreacted alcohol by column chromatography. The unreacted alcohol will be one enantiomer, and the ester can be hydrolyzed to obtain the other.
-
-
Chlorination of the Enantiopure Alcohol:
-
Dissolve the enantiopure alcohol in chloroform and cool to 0-5°C.
-
Add thionyl chloride (2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Remove the solvent under reduced pressure to obtain the chlorinated intermediate.
-
-
Synthesis of the Moramide Analog:
-
This step would be analogous to the coupling of the corresponding chiral carboxylic acid with pyrrolidine. For the synthesis of this compound, the chiral 3-methyl-4-morpholin-2,2-diphenylbutanoic acid would be coupled with pyrrolidine using a standard coupling agent.
-
Data Presentation
Table 1: Representative Data from Enzymatic Kinetic Resolution of a Moramide Precursor Analog [6]
| Lipase Source | Acyl Donor | Time (h) | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) |
| Candida antarctica | Vinyl acetate | 24 | 48 | >99 (S) | 92 (R) |
| Burkholderia cepacia | Vinyl acetate | 48 | 51 | 98 (S) | >99 (R) |
| Candida rugosa | Vinyl acetate | 72 | 45 | 82 (S) | 95 (R) |
Table 2: Chiral HPLC Method Parameters for the Analysis of a Moramide Analog [5]
| Parameter | Condition |
| Column | Cellulose-based Chiral Stationary Phase |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25°C |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
Visualizations
Caption: Workflow for the synthesis and resolution of this compound.
Caption: Troubleshooting logic for chiral HPLC resolution issues.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Chemoenzymatic Synthesis of Optically Active Ethereal Analog of iso-Moramide-A Novel Potentially Powerful Analgesic † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic Synthesis of Optically Active Ethereal Analog of iso-Moramide—A Novel Potentially Powerful Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. Enantiomeric excess - Wikipedia [en.wikipedia.org]
Technical Support Center: Understanding and Investigating Drug Degradation
Disclaimer: Specific degradation pathways for Levomoramide are not extensively documented in publicly available scientific literature. This guide provides a general framework for approaching the degradation studies of pharmaceutical compounds with similar functional groups to this compound, such as amide and tertiary amine moieties. The information presented is based on established principles of drug degradation and is intended for research and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study?
A1: Forced degradation studies, also known as stress testing, are essential in the pharmaceutical development process.[1][2][3][4][5] They are designed to deliberately degrade a drug substance or drug product using more severe conditions than those used in accelerated stability studies.[1] The primary objectives of these studies are to:
-
Identify potential degradation products that could form under various stress conditions.[6]
-
Elucidate the degradation pathways of the drug molecule.[1][7]
-
Assess the intrinsic stability of the drug substance.[1]
-
Develop and validate stability-indicating analytical methods that can effectively separate the drug from its degradation products.[7][8]
-
Inform the selection of appropriate formulation, packaging, and storage conditions.[2][9]
Q2: When should forced degradation studies be conducted?
A2: According to FDA guidance, stress testing is typically performed during Phase III of the regulatory submission process.[1][5] However, conducting these studies earlier in the drug development process can be highly beneficial for understanding the molecule's stability profile and for the early development of a robust analytical method.[3]
Q3: What are the common stress conditions applied in forced degradation studies?
A3: The most common stress conditions include:
-
Hydrolysis: Across a range of pH values (acidic, neutral, and basic).[1][7]
-
Oxidation: Using an oxidizing agent such as hydrogen peroxide.[2]
-
Photolysis: Exposure to UV and/or visible light.[1]
-
Thermal degradation: At elevated temperatures.[1]
Hypothetical Degradation Pathways of a this compound-like Compound
Given the chemical structure of this compound, which contains an amide linkage and a tertiary amine, two primary degradation pathways can be hypothesized: hydrolysis of the amide bond and oxidation of the tertiary amine.
-
Amide Hydrolysis: Amide bonds can be susceptible to hydrolysis under acidic or basic conditions, breaking the bond to form a carboxylic acid and an amine.[10][11][12][13] In a this compound-like structure, this would lead to the cleavage of the pyrrolidine ring from the main structure.
-
Tertiary Amine Oxidation: Tertiary amines are prone to oxidation, which can lead to the formation of N-oxides.[14][15] This reaction is often mediated by oxidizing agents like hydrogen peroxide.[14]
Below is a hypothetical degradation pathway for a compound with structural similarities to this compound.
Caption: Hypothetical degradation pathways of a this compound-like compound.
Experimental Protocols
A general protocol for conducting a forced degradation study is provided below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3] If significant degradation (>20%) is observed, the conditions should be made less harsh.[6]
General Procedure
-
Prepare a stock solution of the drug substance in a suitable solvent.
-
For each stress condition, transfer an aliquot of the stock solution to a separate vial.
-
Expose the samples to the stress conditions as described in the table below.
-
At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).
-
Analyze the stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method.[6]
Summary of Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature or 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature or 60°C | Up to 7 days |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 7 days |
| Photolytic | UV light (e.g., 254 nm) and Visible light | Room Temperature | Expose to a minimum of 1.2 million lux hours and 200 watt hours/square meter |
| Thermal | 60°C - 80°C | N/A | Up to 2 weeks |
Note: The specific concentrations, temperatures, and durations may need to be adjusted based on the stability of the drug substance.
Troubleshooting Guide for Forced Degradation Experiments
| Issue | Potential Causes | Recommended Solutions |
| Poor or No Degradation | The drug substance is highly stable under the applied conditions. | Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature), or prolong the exposure time. |
| Excessive Degradation (>20%) | The stress conditions are too harsh. | Reduce the strength of the stressor, lower the temperature, or shorten the exposure time.[6] |
| Poor Mass Balance (<95% or >105%) | - Degradation products are not detected (lack a chromophore).- Degradation products are volatile.- Degradation products are not eluted from the HPLC column.- Inaccurate quantification due to differences in response factors between the parent drug and degradants.[16] | - Use a mass spectrometer (LC-MS) to detect non-chromophoric or volatile compounds.- Modify the HPLC method (e.g., change the mobile phase, gradient, or column) to ensure all degradants are eluted.- Determine the relative response factors of the degradation products if they can be isolated. |
| Unexpected Peaks in Control Sample | - Impurities in the starting material.- Degradation during sample preparation or storage. | - Characterize the impurity profile of the starting material.- Prepare and analyze samples promptly, and store them under appropriate conditions (e.g., refrigerated, protected from light). |
| Peak Splitting or Tailing in HPLC | - Column overload or contamination.- Inappropriate mobile phase pH.- Sample solvent is incompatible with the mobile phase. | - Dilute the sample or clean/replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Dissolve the sample in the mobile phase whenever possible. |
Experimental Workflow for a Forced Degradation Study
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: General workflow of a forced degradation study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. biomedres.us [biomedres.us]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. onyxipca.com [onyxipca.com]
- 7. sgs.com [sgs.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. labinsights.nl [labinsights.nl]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 13. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 14. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. veeprho.com [veeprho.com]
Validation & Comparative
A Comparative Analysis of the Opioid Receptor Binding Affinity of Levomoramide and Dextromoramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of two stereoisomers, Levomoramide and Dextromoramide, for opioid receptors. The information presented is based on available scientific literature and aims to offer a clear, objective overview supported by experimental context.
Introduction to this compound and Dextromoramide
This compound and Dextromoramide are stereoisomers of the synthetic opioid moramide. Dextromoramide is known as a potent opioid analgesic, while this compound is its largely inactive counterpart.[1] This stark difference in pharmacological activity is attributed to their differential binding affinities to opioid receptors, particularly the mu (µ)-opioid receptor, which is the primary target for most opioid analgesics.[2][3]
Quantitative Binding Affinity Data
For Dextromoramide, while it is consistently described as a potent mu-opioid receptor agonist with high affinity and selectivity over delta (δ) and kappa (κ) receptors, specific and consistently reported Ki values are scarce.[2] However, its high affinity is inferred from its potent analgesic effects and from competitive binding assays where it displaces radiolabeled ligands from the mu-opioid receptor. Docking studies also suggest a high affinity for the µ-opioid receptor, comparable to other potent opioids.[4]
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Potency (IC₅₀/EC₅₀) | Comments |
| This compound | Mu (µ)-opioid | Not reported (presumed very high/inactive) | Not reported | Consistently reported as the inactive isomer with virtually no analgesic activity.[1] |
| Dextromoramide | Mu (µ)-opioid | Not consistently reported (described as high) | Not consistently reported | A potent and full agonist at the mu-opioid receptor, responsible for its strong analgesic properties.[2] Shows pronounced selectivity for the mu-opioid receptor over delta and kappa receptors.[2] |
Experimental Protocols: Radioligand Binding Assay
The binding affinity of compounds like this compound and Dextromoramide to opioid receptors is typically determined using a competitive radioligand binding assay. This in vitro technique measures the ability of a test compound to displace a radioactively labeled ligand that has a known high affinity for the target receptor.
Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human mu-opioid receptor, or brain tissue homogenates (e.g., from rats).
-
Radioligand: A high-affinity, receptor-subtype-specific radiolabeled ligand, such as [³H]-DAMGO for the mu-opioid receptor.
-
Test Compounds: this compound and Dextromoramide.
-
Non-specific Binding Control: A high concentration of a non-labeled potent opioid agonist or antagonist (e.g., naloxone) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Typically a Tris-HCl buffer with cofactors like MgCl₂.
-
Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Methodology:
-
Membrane Preparation: The receptor-containing cell membranes or brain homogenates are prepared and quantified for protein concentration.
-
Assay Setup: The assay is performed in microtiter plates. Each well contains the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding, or the non-specific control).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Dextromoramide, as a mu-opioid receptor agonist, activates the same signaling pathways as other opioid agonists like morphine. The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).
Upon agonist binding, the G protein is activated, leading to:
-
Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and decreased excitability.
-
Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from the presynaptic terminal.
-
These signaling events collectively lead to a reduction in neuronal excitability and the inhibition of pain signal transmission, resulting in analgesia.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dextromoramide Tartrate|Opioid Analgesic|CAS 2922-44-3 [benchchem.com]
- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Chemoenzymatic Synthesis of Optically Active Ethereal Analog of iso-Moramide—A Novel Potentially Powerful Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inactivity of Levomoramide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Levomoramide, the inactive stereoisomer of the potent opioid analgesic, dextromoramide. While historical data confirms this compound's lack of significant analgesic activity, this guide outlines the modern functional cellular assays and experimental protocols used to validate such findings.
This compound is the levorotatory isomer of moramide, developed by Dr. Paul Janssen in 1956.[1] In the development of this series of analgesics, it was discovered that the analgesic activity resides almost entirely in the dextrorotatory (+) isomer, dextromoramide.[1] The levorotatory (-) isomer, this compound, is reported to be virtually without activity.[1] Despite its inactivity, this compound is controlled as a Schedule I drug under the UN Single Convention on Narcotic Drugs.[1]
This guide details the standard functional cellular assays that are employed to differentiate the activity of such stereoisomers and provides the necessary protocols to demonstrate the inactivity of this compound compared to its active counterpart, dextromoramide, and other standard opioid agonists.
Comparative Analysis of Opioid Receptor Activity
| Compound | Target Receptor | Assay Type | Key Parameter | Expected Value/Activity |
| Dextromoramide | µ-opioid receptor | GTPγS Binding Assay | EC50 | Potent Agonist (nM range) |
| cAMP Inhibition Assay | IC50 | Potent Inhibitor (nM range) | ||
| This compound | µ-opioid receptor | GTPγS Binding Assay | EC50 | Inactive (No significant response) |
| cAMP Inhibition Assay | IC50 | Inactive (No significant inhibition) | ||
| DAMGO | µ-opioid receptor | GTPγS Binding Assay | EC50 | Full Agonist (nM range) |
| (Full Agonist Control) | cAMP Inhibition Assay | IC50 | Full Inhibitor (nM range) |
Experimental Protocols
To validate the inactivity of this compound, two primary functional cellular assays are recommended: the GTPγS binding assay and the cAMP inhibition assay. These assays directly measure the consequence of opioid receptor activation by a ligand.
GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the opioid receptor. Agonist binding to the receptor facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G protein activation.
Materials:
-
Cell membranes prepared from cells expressing the µ-opioid receptor (e.g., CHO-μ or HEK293-μ cells)
-
[³⁵S]GTPγS (radioligand)
-
Guanosine diphosphate (GDP)
-
Non-labeled GTPγS (for non-specific binding determination)
-
Test compounds: this compound, dextromoramide, DAMGO (as a positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Thaw the cell membranes on ice.
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
GDP (final concentration typically 10-30 µM)
-
Test compounds at various concentrations.
-
Cell membranes (typically 5-20 µg of protein per well).
-
-
Incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration typically 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, and then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Data is analyzed by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements. The resulting specific binding is then plotted against the logarithm of the agonist concentration to determine EC50 values.
cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity upon agonist binding to Gαi-coupled receptors like the µ-opioid receptor. A decrease in the intracellular concentration of cyclic AMP (cAMP) is indicative of receptor activation.
Materials:
-
Whole cells expressing the µ-opioid receptor (e.g., CHO-μ or HEK293-μ cells)
-
Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP)
-
Test compounds: this compound, dextromoramide, DAMGO (as a positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium
-
Lysis buffer (if required by the kit)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes.
-
Add the test compounds at various concentrations and incubate for 15-30 minutes.
-
Add forskolin to all wells (except for the basal control) to stimulate cAMP production. Incubate for 15-30 minutes.
-
Terminate the reaction and lyse the cells according to the cAMP assay kit protocol.
-
Measure the cAMP levels using the plate reader.
-
The percentage of inhibition of forskolin-stimulated cAMP levels is calculated for each concentration of the test compound. The data is then plotted against the logarithm of the agonist concentration to determine IC50 values.
Visualizations
Signaling Pathway of an Active Opioid Agonist
Caption: Mu-Opioid Receptor G-protein Signaling Pathway.
Experimental Workflow for Functional Cellular Assays
Caption: Workflow for Validating this compound's Inactivity.
References
A Comparative Guide to Levomoramide and Naloxone as Opioid Receptor Antagonist Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of levomoramide and naloxone for use as control compounds in opioid receptor research. While both are relevant to the study of opioid pharmacology, their mechanisms of action and experimental applications are fundamentally different. Naloxone serves as a classic competitive antagonist, essential for studying the blockade of opioid receptors. In contrast, this compound, the pharmacologically inactive stereoisomer of the potent opioid agonist dextromoramide, is an ideal negative control to demonstrate the stereoselectivity of opioid receptor interactions.
Mechanism of Action: A Tale of Two Controls
Naloxone is a non-selective and competitive opioid receptor antagonist.[1] It binds to mu (μ), delta (δ), and kappa (κ) opioid receptors with high affinity but does not activate them.[1][2] By occupying the receptor's binding site, naloxone blocks agonists, such as morphine or endorphins, from binding and eliciting a cellular response.[1][2] This competitive antagonism is the basis for its clinical use in reversing opioid overdose and for its application in research to ascertain the involvement of opioid receptors in a physiological or pharmacological effect.[1][3]
This compound , on the other hand, is the levorotatory (L-) isomer of dextromoramide, a potent μ-opioid receptor agonist. Due to the specific three-dimensional structure of opioid receptors, the analgesic activity of moramide resides almost entirely in the dextrorotatory (D-) isomer, dextromoramide. This compound is considered to be virtually without analgesic activity. In an experimental context, this compound is not an antagonist but rather serves as an invaluable negative control . Its use allows researchers to demonstrate that the observed effects of its active counterpart, dextromoramide, are specifically due to interactions with the opioid receptor and not a result of non-specific chemical properties.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of naloxone for the three main opioid receptor subtypes. No significant binding affinity data is available for this compound, which is consistent with its pharmacological inactivity.
| Compound | Mu (μ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) |
| Naloxone | 1.1 - 1.4[1] | 16 - 67.5[1] | 2.5 - 12[1] |
| This compound | Not applicable (inactive) | Not applicable (inactive) | Not applicable (inactive) |
Visualizing the Mechanisms of Action
The distinct roles of naloxone and this compound can be visualized through their interaction with the opioid receptor.
Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Antagonism
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., naloxone) by measuring its ability to compete with a radiolabeled ligand for binding to opioid receptors.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat brain) or cells expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for the mu-opioid receptor), and varying concentrations of the unlabeled test compound (e.g., naloxone).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled standard antagonist (e.g., naloxone).
-
Incubate the plate to allow the binding to reach equilibrium.
3. Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for Functional Antagonism
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.
1. Membrane Preparation:
-
Prepare cell membranes containing the opioid receptor of interest as described in the radioligand binding assay protocol.
2. Assay Setup:
-
In a multi-well plate, pre-incubate the membranes with varying concentrations of the antagonist (e.g., naloxone) in an assay buffer containing GDP.
-
Add a fixed concentration of an opioid agonist (e.g., DAMGO) to stimulate the receptor.
-
Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
3. Incubation and Termination:
-
Incubate the plate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.
-
Terminate the reaction by rapid filtration, similar to the radioligand binding assay.
4. Data Analysis:
-
Measure the amount of [³⁵S]GTPγS bound to the membranes.
-
Plot the amount of [³⁵S]GTPγS bound against the concentration of the antagonist to determine its inhibitory potency (IC50).
Conclusion
References
Cross-Validation of Analytical Methods for Levomoramide Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Levomoramide. Due to the limited availability of direct comparative studies on this compound, this document leverages data from structurally similar opioid compounds to illustrate best practices in method validation and cross-validation. The principles and experimental protocols outlined are based on established regulatory guidelines, including those from the International Council for Harmonisation (ICH), to ensure the generation of reliable and reproducible data.
Data Presentation: Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound depends on the specific requirements of the study, including desired sensitivity, the nature of the sample matrix, and available instrumentation. While HPLC-UV offers a robust and widely accessible platform, LC-MS/MS provides superior sensitivity and selectivity, making it more suitable for complex biological matrices and low-concentration samples.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.998 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 90-110%[1] |
| Precision (Relative Standard Deviation, RSD) | Intra-day: 1.02-4.20% Inter-day: 1.27-4.82% | < 15% |
| Limit of Detection (LOD) | 1.58 µg/L | 0.19 ng/mL |
| Limit of Quantification (LOQ) | 4.79 µg/L | 0.56 ng/mL |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of analytical methods. Below are generalized protocols for HPLC-UV and LC-MS/MS analysis that can be adapted for this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in pharmaceutical formulations.
1. Sample Preparation:
-
Accurately weigh and transfer a portion of the sample containing the equivalent of 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (e.g., a mixture of acetonitrile and water) and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 3.0) in a gradient or isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 275 nm.[2]
3. Method Validation Parameters:
-
Specificity: Assessed by analyzing a blank and a placebo sample to ensure no interference at the retention time of this compound.
-
Linearity: Determined by analyzing a series of solutions over a concentration range of 10-150 µg/mL.
-
Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix.
-
Precision: Assessed by performing replicate injections of a standard solution and expressed as the relative standard deviation (RSD).
-
LOD and LOQ: Determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the determination of this compound in biological matrices such as plasma or urine.
1. Sample Preparation (for biological samples):
-
To 100 µL of the biological sample, add an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: A suitable C18 or phenyl-hexyl reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with a mixture of water with an additive (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions:
-
Ionization: Positive ion electrospray (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and its internal standard would need to be determined.
4. Method Validation Parameters:
-
Selectivity: Assessed by analyzing blank matrix samples from different sources to check for interferences.
-
Linearity: Established over a concentration range relevant to the expected sample concentrations (e.g., 1-1000 ng/mL).
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on different days.
-
Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a neat solution.
-
Recovery: Determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods, ensuring that both methods produce comparable and reliable results.
Caption: Workflow for cross-validating two analytical methods.
Mu-Opioid Receptor Signaling Pathway
This compound is the inactive enantiomer of dextromoramide, a potent µ-opioid receptor agonist. The diagram below illustrates the signaling pathway activated by µ-opioid receptor agonists like dextromoramide.[3][4] Understanding this pathway provides context for the pharmacological effects of the active isomer and the lack thereof for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antagonism of the Mu-Delta Opioid Receptor Heterodimer Enhances Opioid Anti-Nociception by Activating Src and CaMKII Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Dextromoramide Tartrate? [synapse.patsnap.com]
Comparative Analysis of Levomoramide and its Active Isomer, Dextromoramide
A comprehensive examination of the stereoisomers of moramide, detailing their pharmacological activity, receptor interaction, and the experimental methodologies used for their evaluation.
This guide provides a detailed comparative analysis of Levomoramide, an inactive opioid isomer, with its pharmacologically active counterpart, Dextromoramide. For a comprehensive comparison, the racemic mixture, Racemoramide, is also considered. This document is intended for researchers, scientists, and professionals in drug development, offering a clear presentation of available data, detailed experimental protocols, and visual representations of key biological and experimental pathways.
Introduction to Moramide Stereoisomers
Dextromoramide is a potent synthetic opioid analgesic, first synthesized in 1956.[1] As a chiral molecule, it exists in two stereoisomeric forms: the dextrorotatory (+) isomer, Dextromoramide, and the levorotatory (-) isomer, this compound. The racemic mixture of these two isomers is known as Racemoramide.[2] Pharmacological studies have consistently demonstrated that the analgesic activity of moramide resides almost exclusively in the dextrorotatory isomer, Dextromoramide, while this compound is considered to be virtually inactive.[2] This stark difference in pharmacological effect between the two isomers underscores the principle of stereoselectivity in drug-receptor interactions, a fundamental concept in pharmacology.
Quantitative Pharmacological Data
The following table summarizes the available and inferred quantitative data for the moramide isomers at the µ-opioid receptor (MOR), the primary target for most opioid analgesics.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Maximal Effect (Emax, % of standard agonist) |
| Dextromoramide | Data not available | Data not available | Data not available |
| This compound | Inactive / Not Available | Inactive / Not Available | Inactive / Not Available |
| Racemoramide | Data not available | Data not available | Data not available |
Note: The lack of specific numerical data in the literature for Dextromoramide and Racemoramide prevents a direct quantitative comparison in this table. However, qualitative reports consistently indicate Dextromoramide is a potent MOR agonist, while this compound is inactive.
Signaling Pathways and Experimental Workflows
The interaction of opioid agonists with their receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary signaling pathway for µ-opioid receptors and the general experimental workflow used to determine the pharmacological parameters of these compounds.
Caption: G-protein coupled signaling pathway of the µ-opioid receptor.
Caption: Experimental workflow for determining opioid receptor binding and functional activity.
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize the interaction of compounds with opioid receptors.
Radioligand Binding Assay for Determining Receptor Affinity (Ki)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Dextromoramide, this compound) for opioid receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing the human µ-opioid receptor).
-
Radioligand: [³H]-diprenorphine (a non-selective opioid antagonist).
-
Test compounds: Dextromoramide, this compound, Racemoramide.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of a fixed concentration of [³H]-diprenorphine (e.g., 1 nM), and 50 µL of varying concentrations of the test compound. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM naloxone).
-
Incubation: Add 100 µL of the membrane preparation to each well. Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Determining Functional Activity (EC50 and Emax)
Objective: To measure the functional activation of G-protein coupled opioid receptors by a test compound by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes prepared from cells expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test compounds: Dextromoramide, this compound, Racemoramide.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 5-10 µg per well.
-
Assay Setup: In a 96-well plate, add 50 µL of varying concentrations of the test compound, 50 µL of assay buffer containing GDP (final concentration 10-30 µM), and 50 µL of the membrane preparation. For basal binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from the total binding. Plot the percentage of stimulated [³⁵S]GTPγS binding above basal against the log concentration of the test compound. Determine the EC50 (the concentration of the agonist that produces 50% of the maximal effect) and the Emax (the maximum effect) values by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Conclusion
References
Studies confirming the lack of analgesic effect of Levomoramide in vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Levomoramide, focusing on in vivo studies that confirm its lack of analgesic effect. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development. The information presented is based on established scientific literature and aims to provide a clear, data-driven comparison with its active stereoisomer, Dextromoramide, and other common analgesics.
Introduction to this compound
This compound is the levorotatory stereoisomer of the potent opioid analgesic Dextromoramide.[1] While Dextromoramide is a powerful pain reliever with a high potential for abuse, this compound is considered to be virtually inactive as an analgesic.[1] The analgesic activity of the racemic mixture resides almost entirely in the dextrorotatory (+) isomer, Dextromoramide.[1] Despite its lack of analgesic properties, this compound is often controlled under narcotic drug regulations due to its relationship with its active isomer.
Comparative Analysis of Analgesic Efficacy
The most direct comparison illustrating the inactivity of this compound is with its stereoisomer, Dextromoramide. Due to the established lack of effect, dedicated in vivo studies focusing solely on this compound's analgesic properties are scarce. However, the profound difference in activity between the two isomers is a foundational concept in its pharmacology.
For a comprehensive comparison, this guide contrasts the expected in vivo analgesic outcomes of this compound with Dextromoramide and the commonly used opioid analgesic, Morphine.
Table 1: Comparative In Vivo Analgesic Effects
| Compound | Class | Expected Analgesic Effect in Animal Models (e.g., hot plate, tail-flick) | Mechanism of Action |
| This compound | Opioid (inactive isomer) | Negligible to none | Lacks significant affinity and/or efficacy at opioid receptors. |
| Dextromoramide | Opioid (active isomer) | Potent, dose-dependent analgesia | Agonist at μ-opioid receptors. |
| Morphine | Opioid (standard) | Potent, dose-dependent analgesia | Agonist at μ-opioid receptors.[2][3] |
| Diclofenac | NSAID | Moderate analgesia, particularly in inflammatory pain models | Inhibition of cyclooxygenase (COX) enzymes.[4] |
Experimental Protocols for Assessing Analgesic Effects In Vivo
To experimentally confirm the lack of analgesic effect of a test compound like this compound, several standard in vivo models of nociception can be employed. These protocols are designed to produce quantifiable pain responses in animals, which can then be measured to assess the efficacy of a potential analgesic.
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This model assesses peripheral analgesic activity by inducing a pain response through the intraperitoneal injection of a chemical irritant.[5][6]
Methodology:
-
Animal Model: Typically, mice are used.[6]
-
Acclimatization: Animals are allowed to acclimatize to the testing environment.
-
Grouping: Animals are divided into control (vehicle), positive control (e.g., Dextromoramide, Morphine, or an NSAID like Diclofenac), and test (this compound) groups.
-
Drug Administration: The respective compounds are administered (e.g., intraperitoneally or orally) at predetermined doses.
-
Induction of Writhing: After a set pretreatment time (e.g., 30 minutes), a solution of acetic acid is injected intraperitoneally to induce a characteristic stretching and writhing response.
-
Observation: The number of writhes is counted for a specific period (e.g., 15-20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group. A lack of significant inhibition in the this compound group would confirm its inactivity in this model.
Hot Plate Test (Central Analgesia)
This method is used to evaluate central analgesic activity by measuring the reaction time of an animal to a thermal stimulus.[5]
Methodology:
-
Animal Model: Mice or rats are commonly used.
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C ± 0.5°C).
-
Baseline Measurement: The baseline latency to a pain response (e.g., licking a paw or jumping) is recorded for each animal before drug administration. A cut-off time is established to prevent tissue damage.[5]
-
Grouping and Drug Administration: Similar to the writhing test, animals are divided into groups and administered the vehicle, a positive control, or this compound.
-
Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90 minutes), the latency to the pain response is measured again.
-
Data Analysis: The increase in latency time (analgesic effect) is calculated. No significant increase in latency for the this compound group would indicate a lack of central analgesic effect.
Tail-Flick Test (Central Analgesia)
This test also assesses central analgesia by measuring the time it takes for an animal to withdraw its tail from a source of thermal radiation.
Methodology:
-
Animal Model: Typically rats or mice.
-
Apparatus: A device that focuses a beam of high-intensity light on the animal's tail.
-
Baseline Measurement: The baseline time to tail withdrawal (tail-flick latency) is recorded.
-
Grouping and Drug Administration: Animals are grouped and treated as in the previously described models.
-
Post-Treatment Measurement: Tail-flick latency is measured at set intervals after drug administration.
-
Data Analysis: An increase in tail-flick latency indicates an analgesic effect. The absence of a significant change in latency in the this compound group would confirm its lack of efficacy.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for In Vivo Analgesic Testing
The following diagram illustrates a typical workflow for testing a compound's analgesic properties in vivo.
Caption: Workflow for assessing the in vivo analgesic effect of this compound.
Opioid Receptor Signaling: Active vs. Inactive Isomer
The analgesic effects of opioids like Dextromoramide are primarily mediated through the activation of μ-opioid receptors, which are G-protein coupled receptors. This activation leads to a cascade of intracellular events that reduce neuronal excitability and inhibit pain signal transmission.[3] this compound, being the inactive isomer, does not effectively initiate this cascade.
Caption: Contrasting signaling pathways of Dextromoramide and this compound.
Conclusion
The available evidence consistently indicates that this compound is devoid of significant analgesic activity in vivo. This is in stark contrast to its dextrorotatory stereoisomer, Dextromoramide, which is a potent opioid agonist. Standard in vivo analgesic models, such as the hot plate, tail-flick, and acetic acid-induced writhing tests, would be expected to show no significant effect for this compound when compared to a vehicle control. This lack of activity is attributed to its inability to effectively bind to and activate opioid receptors, which are the primary targets for opioid-mediated analgesia. For researchers investigating novel analgesics, this compound serves as a classic example of stereospecificity in drug action and can be used as a negative control in studies involving chiral opioids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Pain and analgesics | Clinical Gate [clinicalgate.com]
- 4. Current evidence for central analgesic effects of NSAIDs: an overview of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-Vivo Models for Management of Pain [scirp.org]
- 6. Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Peer-Reviewed Evidence on the Receptor Selectivity of Levomoramide: A Comparative Analysis
A comprehensive review of peer-reviewed literature reveals a significant lack of quantitative data on the receptor selectivity of Levomoramide. This is primarily because this compound is the levorotatory stereoisomer of dextromoramide and is consistently characterized as pharmacologically inactive.[1][2][3] In contrast, its dextrorotatory counterpart, dextromoramide, is a potent opioid analgesic.[4][5] This guide provides a comparative overview based on the available information, contextualizing the inactivity of this compound against its active isomer and the well-characterized opioid, morphine.
Comparative Overview of Moramide Isomers and Morphine
The analgesic activity of moramide is stereospecific, residing almost entirely in the dextrorotatory isomer, dextromoramide.[1] this compound, despite being the (-)-isomer, is reported to be virtually devoid of significant analgesic activity.[1][3] This stark difference in pharmacological effect underscores the critical role of stereochemistry in the interaction between opioid ligands and their receptors.
For comparative context, morphine is a well-studied opioid agonist with high affinity for the mu (µ)-opioid receptor, which is the primary mediator of its analgesic effects.[6] The lack of documented receptor binding data for this compound in the scientific literature prevents a direct quantitative comparison of its receptor selectivity profile with active opioids like dextromoramide and morphine.
Table 1: Qualitative Comparison of this compound, Dextromoramide, and Morphine
| Compound | Class | Primary Activity | Receptor Selectivity Data (Peer-Reviewed) |
| This compound | Opioid (inactive isomer) | Virtually inactive[1][3] | Not available |
| Dextromoramide | Opioid Analgesic | Potent µ-opioid agonist[4] | Limited publicly available, detailed binding data |
| Morphine | Opioid Analgesic | µ-opioid receptor agonist[6] | Extensive data available |
Experimental Protocols
While specific experimental data for this compound is absent, the following outlines a standard methodology used to determine the receptor selectivity of opioid compounds.
Radioligand Binding Assays
This method is employed to determine the binding affinity of a compound for a specific receptor.
-
Preparation of Receptor Membranes: Membranes are prepared from cells (e.g., CHO or HEK 293 cells) recombinantly expressing the opioid receptor subtype of interest (µ, δ, or κ) or from brain tissue homogenates.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for µ-receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.
Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)
Functional assays are used to determine the efficacy of a compound at a receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist.
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor of interest are used.
-
Assay Reaction: Membranes are incubated with GDP, the radiolabeled guanosine triphosphate analog [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Agonist Stimulation: Agonist binding to the G-protein coupled opioid receptor promotes the exchange of GDP for GTP (or [³⁵S]GTPγS) on the Gα subunit.
-
Measurement: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC₅₀) and the maximal effect (Emax) are determined. These values indicate the potency and efficacy of the compound, respectively.
Visualizations
The following diagrams illustrate the experimental workflow for determining receptor selectivity and a simplified opioid receptor signaling pathway.
References
- 1. Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methadone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of opioid receptor ligand affinity and efficacy using active and inactive state receptor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. ndafp.org [ndafp.org]
A Comparative Analysis of the Metabolic Stability of Levomoramide and Its Active Isomer, Dextromoramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of the opioid analgesic dextromoramide and its inactive stereoisomer, levomoramide. Due to the pharmacological inactivity of this compound, specific experimental data on its metabolic stability is scarce in publicly available literature.[1][2] Therefore, this comparison focuses on the well-documented metabolic profile of the active isomer, dextromoramide, and outlines the standard experimental protocols that would be employed to directly compare the two isomers.
Introduction to this compound and Dextromoramide
Dextromoramide is a potent synthetic opioid analgesic, with its pharmacological activity residing almost entirely in the (+)-isomer.[1][3] Its inactive counterpart, this compound, is the (-)-isomer and is considered to be virtually without analgesic activity.[1][2] Both molecules share the same chemical formula and connectivity but differ in their three-dimensional arrangement. This stereochemical difference is critical to their interaction with opioid receptors and, consequently, their metabolic fate. Dextromoramide's metabolism occurs primarily in the liver and is partly mediated by the cytochrome P450 enzyme CYP3A4.[4][5][6]
Quantitative Metabolic Data
| Parameter | Dextromoramide | This compound (Hypothetical) | Reference |
| Primary Site of Metabolism | Liver | Liver | [4][5] |
| Metabolizing Enzymes | Primarily CYP3A4 | Likely similar CYP enzymes, but potentially with different affinities and turnover rates. | [5][6] |
| Elimination Half-Life | Approximately 3.5 hours | Unknown, could be shorter or longer depending on enzyme affinity. | [5] |
| Excretion of Unchanged Drug | < 0.06% in urine | Unknown, may be higher if it is a poor substrate for metabolic enzymes. | [5][7] |
| Intrinsic Clearance (CLint) | Data not available | Data not available | - |
| In Vitro Half-life (t½) | Data not available | Data not available | - |
Note: Intrinsic clearance and in vitro half-life are key parameters determined from metabolic stability assays. The absence of this data in the public domain for both compounds highlights a gap in the understanding of their comparative metabolism.
Experimental Protocols for Metabolic Stability Assessment
To definitively compare the metabolic stability of this compound and dextromoramide, a series of in vitro experiments would be required. The following are detailed methodologies for standard assays used in drug development.[8][9][10]
Liver Microsomal Stability Assay
Objective: To determine the rate of metabolism of a compound by Phase I enzymes (primarily cytochrome P450s) present in liver microsomes.
Methodology:
-
Preparation of Incubation Mixture: Liver microsomes (from human or other species) are thawed on ice. A reaction mixture is prepared containing a buffered solution (e.g., potassium phosphate buffer, pH 7.4), the test compound (dextromoramide or this compound) at a known concentration (typically 1 µM), and liver microsomes (e.g., 0.5 mg/mL protein concentration).
-
Initiation of Reaction: The reaction is initiated by the addition of a pre-warmed NADPH-regenerating system (cofactor). A control incubation without the NADPH-regenerating system is also run to account for non-enzymatic degradation.
-
Incubation: The mixture is incubated at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins. The supernatant is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Hepatocyte Stability Assay
Objective: To assess the metabolic stability of a compound in a more complete cellular system that contains both Phase I and Phase II enzymes, as well as transporters.
Methodology:
-
Hepatocyte Preparation: Cryopreserved hepatocytes are thawed and assessed for viability.
-
Incubation: The test compounds are incubated with a suspension of hepatocytes in a suitable medium at 37°C in a humidified incubator with 5% CO2.
-
Sampling and Analysis: Aliquots are taken at various time points, and the reaction is quenched. The concentration of the parent compound is determined by LC-MS/MS.
-
Data Analysis: Similar to the microsomal stability assay, the rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Metabolic Stability Assay
The following diagram illustrates the typical workflow for an in vitro metabolic stability assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 3. Dextromoramide | C25H32N2O2 | CID 92943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dextromoramide Tartrate? [synapse.patsnap.com]
- 5. Dextromoramide - Wikipedia [en.wikipedia.org]
- 6. What is Dextromoramide Tartrate used for? [synapse.patsnap.com]
- 7. Pharmacokinetics of dextromoramide in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 10. bioivt.com [bioivt.com]
Statistical analysis for validating control data from Levomoramide experiments
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmacological research, particularly in studies involving opioid receptor signaling, the integrity of experimental design hinges on the use of appropriate controls. This guide provides a comprehensive comparison of Levomoramide as a negative control against its active counterpart, Dextromoramide, supported by illustrative experimental data and detailed protocols. The objective is to furnish researchers with a robust framework for the statistical validation of control data in experiments investigating opioid receptor pathways.
The Critical Role of the Inactive Enantiomer in Opioid Research
Dextromoramide is a potent µ-opioid receptor agonist, while its stereoisomer, this compound, is considered pharmacologically inactive.[1][2][3] This enantiomeric pair presents an ideal scenario for establishing rigorous experimental controls. The use of an inactive enantiomer like this compound as a negative control allows researchers to distinguish specific receptor-mediated effects from non-specific interactions or off-target effects of the chemical scaffold itself.[4]
Comparative Analysis of this compound and Dextromoramide
To illustrate the validation of this compound as a negative control, this section presents hypothetical data from two key in vitro assays: a competitive radioligand binding assay and a functional cAMP inhibition assay.
Data Presentation
Table 1: Comparative Binding Affinity at the µ-Opioid Receptor
| Compound | Radioligand | Test System | Kᵢ (nM) (Illustrative) | Interpretation |
| Dextromoramide | [³H]-DAMGO | HEK293 cells expressing human µ-opioid receptor | 0.5 | High affinity for the µ-opioid receptor |
| This compound | [³H]-DAMGO | HEK293 cells expressing human µ-opioid receptor | >10,000 | Negligible affinity for the µ-opioid receptor |
| Morphine (Reference) | [³H]-DAMGO | HEK293 cells expressing human µ-opioid receptor | 1.2 | High affinity for the µ-opioid receptor |
Table 2: Comparative Functional Activity in a cAMP Inhibition Assay
| Compound | Assay Principle | Test System | IC₅₀ (nM) (Illustrative) | Efficacy (% inhibition of cAMP) | Interpretation |
| Dextromoramide | Forskolin-stimulated cAMP accumulation | CHO-K1 cells expressing human µ-opioid receptor | 1.5 | 95% | Potent agonist activity |
| This compound | Forskolin-stimulated cAMP accumulation | CHO-K1 cells expressing human µ-opioid receptor | >10,000 | <5% | No significant agonist activity |
| DAMGO (Reference) | Forskolin-stimulated cAMP accumulation | CHO-K1 cells expressing human µ-opioid receptor | 1.0 | 100% | Potent and full agonist activity |
Statistical Validation of Control Data
The validation of this compound as a negative control relies on demonstrating a statistically significant difference in activity compared to the active agonist, Dextromoramide. For the data presented, the following statistical approaches would be appropriate:
-
Binding Affinity (Kᵢ): The Kᵢ values are derived from non-linear regression analysis of competitive binding curves. A comparison of the 95% confidence intervals for the Kᵢ values of Dextromoramide and this compound would show no overlap, indicating a significant difference in binding affinity.
-
Functional Activity (IC₅₀ and Efficacy): Similarly, the IC₅₀ values from the cAMP assay are determined by non-linear regression of dose-response curves. A statistical comparison, such as an F-test, would reveal a significant difference between the curves for Dextromoramide and this compound. An independent t-test could be used to compare the maximal efficacy of the two compounds, which would show a significant difference.
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol outlines a competitive binding assay to determine the binding affinity (Kᵢ) of test compounds for the µ-opioid receptor.
Materials:
-
HEK293 cell membranes expressing the human µ-opioid receptor.
-
[³H]-DAMGO (a selective µ-opioid receptor radioligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds (Dextromoramide, this compound).
-
Naloxone (for determining non-specific binding).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]-DAMGO (typically at its Kd value), and varying concentrations of the test compounds.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of naloxone, e.g., 10 µM).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ values by fitting the data to a one-site competition model using non-linear regression.
-
Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Functional Assay Protocol
This protocol describes a functional assay to measure the ability of test compounds to inhibit adenylyl cyclase and reduce cAMP levels, a hallmark of Gᵢ-coupled receptor activation.
Materials:
-
CHO-K1 cells stably expressing the human µ-opioid receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compounds (Dextromoramide, this compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Aspirate the culture medium and pre-incubate the cells with the test compounds for 10-15 minutes.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production and incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Generate dose-response curves by plotting the percentage inhibition of the forskolin-stimulated cAMP response against the log concentration of the test compound.
-
Determine the IC₅₀ values and maximal efficacy using non-linear regression analysis.
Visualizing the Underlying Mechanisms
To provide a clearer understanding of the experimental workflows and the signaling pathway being investigated, the following diagrams are provided.
By employing this compound as a negative control and applying rigorous statistical analysis, researchers can confidently attribute the observed effects of active compounds like Dextromoramide to their specific interaction with the target receptor, thereby ensuring the validity and reliability of their experimental findings.
References
Independent Verification of Levomoramide's Pharmacological Profile: A Comparative Guide
To the esteemed research community, this guide provides an objective comparison of Levomoramide's pharmacological characteristics against its active stereoisomer, dextromoramide, and other benchmark opioids. All quantitative data is supported by experimental findings from peer-reviewed literature and is presented for comparative analysis.
It is critical to establish at the outset that this compound is the levorotatory stereoisomer of moramide and is pharmacologically inactive as an opioid analgesic. In contrast, its dextrorotatory counterpart, dextromoramide, is a potent opioid agonist. This guide will, therefore, focus on the pharmacological profile of the active isomer, dextromoramide, in comparison to other well-established opioids to highlight the principles of stereoselectivity in opioid receptor activation.
Comparative Analysis of Opioid Receptor Binding and Functional Activity
The interaction of an opioid with its receptor and the subsequent cellular response are key determinants of its pharmacological profile. The following tables summarize the binding affinity (Ki), in vitro efficacy (EC50 and Emax), and in vivo analgesic potency (ED50) for dextromoramide and other standard opioids.
Table 1: Mu-Opioid Receptor Binding Affinity
This table presents the equilibrium dissociation constant (Ki) for each compound at the mu-opioid receptor (MOR). A lower Ki value indicates a higher binding affinity.
| Compound | Mu-Opioid Receptor Ki (nM) | Reference |
| Dextromoramide | Data not available in cited literature | |
| Morphine | 1.168 - 4.02 | [1][2] |
| Fentanyl | 1.346 | [3] |
| Buprenorphine | 0.2 | [4] |
Note: Specific Ki values for dextromoramide were not available in the searched literature, a common challenge with older or less common compounds. However, its potent analgesic activity suggests a high affinity for the mu-opioid receptor.
Table 2: In Vitro Efficacy at the Mu-Opioid Receptor (GTPγS Assay)
This table summarizes the potency (EC50) and maximal effect (Emax) of each compound in a GTPγS binding assay, which measures G-protein activation upon receptor binding. A lower EC50 value indicates higher potency. Emax is expressed relative to a standard full agonist.
| Compound | EC50 (nM) | Emax (% of Full Agonist) | Reference |
| Dextromoramide | Data not available in cited literature | Data not available in cited literature | |
| Morphine | Data available but with variability | Partial to Full Agonist | [5][6] |
| Fentanyl | Data available but with variability | Full Agonist | [5][6] |
| Buprenorphine | 1.8 | Full Agonist (in some systems) | [7] |
Note: The efficacy of opioids can vary depending on the specific cellular system and assay conditions. Buprenorphine is often classified as a partial agonist, but in some assays, it can exhibit full agonist activity.
Table 3: In Vivo Analgesic Potency
This table presents the median effective dose (ED50) required to produce an analgesic effect in rodent models of pain. A lower ED50 value indicates higher potency. Due to variability in experimental conditions, these values should be considered as comparative estimates.
| Compound | Animal Model | ED50 (mg/kg) | Route of Administration | Reference |
| Dextromoramide | Potency reported as ~3x morphine | - | - | |
| Morphine | Rat Tail Flick | 3.25 | - | [8] |
| Morphine | Mouse Hot Plate | 2.6 - 4.9 | SC | [9] |
| Fentanyl | Mouse Tail Withdrawal | 0.08 | SC | [10] |
| Buprenorphine | Mouse Hot Plate | 0.16 | IV | [11] |
| Buprenorphine | Rat Tail Flick | Dose-dependent effect observed | SC | [12] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of pharmacological data. The following sections outline the standard protocols for the key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., mu-opioid receptor) are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional activity of a compound at a G-protein coupled receptor (GPCR).
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the GPCR of interest are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and GDP in the presence of varying concentrations of the test compound (agonist).
-
G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the associated G-protein.
-
Separation and Detection: The [³⁵S]GTPγS-bound G-proteins are captured, typically on filter plates, and the radioactivity is quantified.
-
Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 and Emax values are determined.
In Vivo Analgesia Models: Hot Plate and Tail Flick Tests
Objective: To assess the analgesic potency of a compound in animal models of acute thermal pain.
Methodology (Hot Plate Test):
-
Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 55°C).
-
Procedure: A rodent (typically a mouse) is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is measured.
-
Drug Administration: The test compound is administered at various doses, and the test is repeated at a predetermined time point.
-
Data Analysis: The dose of the compound that produces a 50% increase in the response latency (ED50) is calculated.
Methodology (Tail Flick Test):
-
Apparatus: A radiant heat source is focused on a portion of the rodent's (typically a rat's) tail.
-
Procedure: The time taken for the animal to "flick" its tail away from the heat source is measured.
-
Drug Administration and Data Analysis: Similar to the hot plate test, the ED50 is determined based on the dose-dependent increase in tail-flick latency.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the pharmacological assessment of opioids.
Figure 1. Simplified Mu-Opioid Receptor Signaling Pathway.
Figure 2. Experimental Workflow for a Radioligand Binding Assay.
Figure 3. Stereoselectivity of Moramide Isomers at the Mu-Opioid Receptor.
References
- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fentanyl-related substances elicit antinociception and hyperlocomotion in mice via opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broad analgesic profile of buprenorphine in rodent models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of opioid analgesic tolerance in rat to extended-release buprenorphine formulated for laboratory subjects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Levomoramide
Essential guidelines for the safe and compliant disposal of Levomoramide, ensuring the protection of laboratory personnel and the environment.
This compound, the inactive isomer of the potent opioid analgesic dextromoramide, is classified as a Schedule I narcotic under the United Nations Single Convention on Narcotic Drugs.[1] Despite its virtual lack of analgesic activity, its classification as a controlled substance necessitates stringent disposal protocols to prevent diversion and environmental contamination.[1] Adherence to these procedures is paramount for any research, scientific, or drug development professional handling this compound.
Priority Disposal Methods
The primary and most recommended methods for the disposal of unused or expired opioids, including this compound, are through designated take-back programs. These programs ensure that controlled substances are handled and destroyed in a secure and environmentally responsible manner.
-
Drug Take-Back Programs: The most secure and environmentally sound option is to utilize official drug take-back locations.[2][3] These are often located at pharmacies or police stations and may offer on-site drop-off boxes, mail-back programs, or in-home disposal products.[2][4] The U.S. Drug Enforcement Administration (DEA) provides a collection site locator to find authorized locations.[4][5]
-
Licensed Waste Handlers: For laboratory settings, contracting with a licensed hazardous or pharmaceutical waste handler is a standard and compliant practice. These services are equipped to manage and dispose of controlled substances in accordance with federal and local regulations.
Alternative Disposal in the Absence of Take-Back Programs
In the rare event that a take-back program is not accessible, the following procedures should be implemented. It is crucial to consult local and institutional regulations, as some jurisdictions may have specific prohibitions against certain disposal methods.[6]
Household Trash Disposal (if permitted):
This method aims to render the this compound non-retrievable and less appealing to prevent accidental ingestion or misuse.
-
Do Not Crush: Leave the solid form of the chemical intact.[2]
-
Mix with an Unappealing Substance: Combine the this compound with an undesirable material such as used coffee grounds, dirt, or cat litter.[2][5][7] This step makes the substance less recognizable and discourages diversion.
-
Seal Securely: Place the mixture in a sealed plastic bag or other container to prevent leakage.[2][5][7]
-
Dispose of in Trash: Discard the sealed container in a standard trash receptacle.[2][7]
-
Remove Personal Information: Before disposing of the original container, ensure all identifying labels are scratched out or removed to protect sensitive information.[2][5]
Flushing:
Flushing of any pharmaceutical waste is generally discouraged due to environmental concerns.[6] The U.S. Food and Drug Administration (FDA) maintains a specific "flush list" of medications that are considered potent enough to be dangerous with a single accidental exposure, and therefore recommends flushing if no take-back options are available.[2] This compound is not explicitly on this list. Therefore, flushing is not recommended as a primary disposal method.
Chemical and Physical Properties of this compound
A summary of the key identifiers for this compound is provided below to assist in proper material identification and documentation.
| Property | Value |
| IUPAC Name | (3R)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-yl-butan-1-one[1] |
| CAS Number | 5666-11-5[1][8] |
| Molecular Formula | C₂₅H₃₂N₂O₂[1][8][9] |
| Molar Mass | 392.543 g·mol⁻¹[1] |
| Legal Status | UN Narcotic Schedule I, US Schedule I[1] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not detailed in publicly available literature. The standard procedure would follow the general guidelines for opioid and controlled substance disposal as outlined by regulatory bodies such as the DEA and FDA, and in accordance with institutional and local environmental, health, and safety (EHS) protocols. The chemical properties of this compound do not suggest any unique reactivity that would necessitate a specialized chemical neutralization protocol prior to disposal by the methods described above.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 3. liyingtec.com [liyingtec.com]
- 4. How to Dispose of Expired Opioid Medication [hss.edu]
- 5. dea.gov [dea.gov]
- 6. nationalacademies.org [nationalacademies.org]
- 7. fda.gov [fda.gov]
- 8. This compound [webbook.nist.gov]
- 9. GSRS [precision.fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
